2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid
Description
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-5-4-6(10)2-3-7(5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISNPWVVAOXIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic Acid
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a highly effective tool for modulating the pharmacokinetic and pharmacodynamic properties of Active Pharmaceutical Ingredients (APIs). 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid is a specialized, heavily functionalized building block. The presence of a gem-difluoro group adjacent to a carboxylic acid drastically alters the molecule's physicochemical landscape, while the halogenated, sterically hindered phenyl ring provides a specific vector for deep hydrophobic pocket binding.
This guide provides an authoritative, in-depth analysis of the compound’s structural logic, a self-validating synthetic methodology, and rigorous analytical protocols designed for researchers and drug development professionals.
Structural Logic & Physicochemical Profile
To understand the utility of this compound, one must evaluate the causality behind its structural components.
-
The α,α -Difluoro Substitution (-CF2-): The two fluorine atoms exert a profound electron-withdrawing inductive effect (-I). This stabilizes the carboxylate anion, drastically lowering the pKa of the acid to approximately 2.1 (compared to ~4.3 for unfluorinated phenylacetic acids). A lower pKa ensures the molecule is predominantly ionized at physiological pH, enhancing target binding through strong, predictable electrostatic interactions.
-
Lipophilic Compensation: While ionization typically reduces membrane permeability, the highly lipophilic nature of the C-F bonds and the chloromethylphenyl moiety compensates for this, driving the LogP up to approximately 3.1.
-
Metabolic Stability: The -CF2- group acts as a metabolically robust bioisostere for an ether oxygen or a standard methylene bridge, resisting cytochrome P450-mediated oxidation and extending the half-life of derived drug candidates.
Quantitative Physicochemical Data
The following data summarizes the core properties of the target compound and its closely related isomers[1].
| Property | Value / Description |
| Chemical Name | 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid |
| Molecular Formula | C9H7ClF2O2 |
| Molecular Weight | 220.60 g/mol |
| Exact Mass | 220.0103 Da |
| SMILES String | O=C(O)C(F)(F)C1=C(C)C=C(Cl)C=C1 |
| Predicted pKa | ~2.1 (Strongly acidic) |
| Predicted LogP | ~3.1 (Highly lipophilic) |
| Physical State | Solid (White to off-white powder) |
Validated Synthetic Methodology
The synthesis of aryldifluoroacetates is classically achieved via the copper-mediated cross-coupling of an aryl halide with ethyl bromodifluoroacetate, followed by saponification[2]. As a Senior Application Scientist, I emphasize that successful execution of this protocol relies on strict thermal control and solvent selection.
Causality Behind Experimental Choices
-
Solvent Selection (DMSO): Dimethyl sulfoxide is critical because it stabilizes the active [Cu(I)−CF2CO2Et] intermediate far better than non-polar solvents, accelerating the oxidative addition of the aryl iodide[2].
-
Thermal Control: Accelerating rate calorimetry (ARC) data for copper-mediated cross-couplings in DMSO reveals a severe decomposition event with an onset temperature of 115.5 °C[3]. Therefore, the reaction must be strictly maintained at 60 °C to prevent thermal runaway.
Step-by-Step Protocol
Step A: Copper-Mediated Cross-Coupling
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 4-chloro-2-methyl-1-iodobenzene (1.0 equiv) and activated copper powder (2.1 equiv).
-
Solvation: Inject anhydrous DMSO (0.5 M relative to the aryl iodide) and stir for 10 minutes at room temperature.
-
Reagent Addition: Slowly add ethyl bromodifluoroacetate (1.3 equiv) dropwise. Self-Validating Step: Monitor the internal temperature closely using a thermocouple; the addition is highly exothermic[3].
-
Coupling: Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Quenching: Cool to room temperature, quench with saturated aqueous NH4Cl , and extract the resulting ethyl ester with ethyl acetate ( 3×50 mL).
Step B: Saponification 6. Hydrolysis: Concentrate the organic layer and redissolve the crude ethyl ester in a 3:1 mixture of THF and H2O . Add LiOH⋅H2O (2.0 equiv) and stir at room temperature for 4 hours. 7. Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the free 2-(4-chloro-2-methylphenyl)-2,2-difluoroacetic acid with ethyl acetate, dry over Na2SO4 , and concentrate in vacuo.
Workflow Visualization
Experimental workflow for the synthesis and isolation of the target compound.
Analytical Characterization & Self-Validating Systems
To ensure the integrity of the synthesized building block, the analytical protocol must act as a self-validating system.
LC-MS Protocol (Using DFA Modifier)
Standard LC-MS using trifluoroacetic acid (TFA) can severely suppress ionization in negative electrospray ionization (ESI-) mode. Instead, use 0.1% Difluoroacetic acid (DFA) as a mobile phase modifier. DFA provides a perfect analytical balance: it is sufficiently volatile (boiling point 133.0 °C), maintains a low pH for sharp chromatographic peaks, and significantly enhances MS signal response compared to TFA.
-
Column: C18, 1.7 μm, 2.1 x 50 mm.
-
Mobile Phases: Water + 0.1% DFA (A) / Acetonitrile + 0.1% DFA (B).
-
Self-Validating Readout: Look for the [M−H]− peak at m/z 219.00 . Because of the chlorine atom, you must observe a characteristic 3:1 isotopic pattern at m/z 219.00 ( 35Cl ) and m/z 221.00 ( 37Cl ). The presence of this exact isotopic ratio validates the retention of the halogen during the copper-mediated coupling.
NMR Spectroscopy
-
19F -NMR (376 MHz, CDCl3 ): Expect a sharp singlet at approximately -102.5 ppm (2F, −CF2− ). The singlet confirms the gem-difluoro group is intact and, crucially, that it is not coupled to any adjacent protons (validating the absence of α -protons).
-
1H -NMR (400 MHz, CDCl3 ): Expect an aromatic pattern reflecting the 1,2,4-substitution: ~7.50 (d, 1H), ~7.25 (dd, 1H), ~7.15 (d, 1H), and a distinct methyl singlet at ~2.40 (s, 3H, Ar−CH3 ).
References
-
Title : Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate Source : Organic Process Research & Development (ACS Publications) URL : 3
-
Title : Synthesis of Alkynyl- and Aryldifluoroacetate Using a Copper Complex from Ethyl Bromodifluoroacetate Source : SciSpace / Journal of Fluorine Chemistry URL : 2
-
Title : Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules Source : Waters Corporation URL : Link
-
Title : 2-(2-Chloro-4-methylphenyl)-2,2-difluoroacetic acid Properties Source : MilliporeSigma URL : 1
Sources
Thermodynamic Stability and Reactivity Profiling of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic Acid
Executive Summary & Chemical Context
2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid (CMP-DFA) is a highly specialized fluorinated building block. The 4-chloro-2-methylphenyl motif is a well-established structural core in both agrochemicals (e.g., the herbicide MCPA) and pharmaceutical libraries. However, replacing the standard aliphatic linker with an α,α -difluoro moiety fundamentally rewires the molecule's thermodynamic landscape.
This whitepaper provides an in-depth technical analysis of CMP-DFA, focusing on how the strongly electron-withdrawing gem-difluoro group dictates its acidity, thermal stability, and metabolic reactivity. By understanding these thermodynamic parameters, drug development professionals can accurately predict the molecule's behavior in both late-stage synthetic cross-coupling and in vivo biological systems.
Physicochemical Properties & Thermodynamic Stability
The thermodynamic stability of CMP-DFA is governed by the strong inductive electron-withdrawing effect (-I effect) of the two α -fluorine atoms. This effect stabilizes the conjugate carboxylate base, drastically lowering the pKa compared to non-fluorinated phenylacetic acids.
While CMP-DFA is highly stable at room temperature, the activation energy required for decarboxylation is significantly lowered under oxidative or photoredox conditions. The thermodynamic driving force for this cleavage is the extrusion of CO₂ and the formation of a highly stabilized α,α -difluorobenzyl radical [2].
Table 1: Physicochemical & Thermodynamic Parameters
| Parameter | Estimated Value | Mechanistic Causality / Significance |
| pKa | 1.5 – 2.0 | The -CF₂- group delocalizes the negative charge of the carboxylate anion, making CMP-DFA a moderately strong acid compared to standard aryl acetic acids (pKa ~4.3). |
| LogP (Lipophilicity) | 2.2 – 2.6 | The combination of the chloro-methyl substitution and the lipophilic -CF₂- group enhances membrane permeability while resisting oxidative metabolism at the α -position. |
| Decarboxylation Threshold | Moderate | Facile under single-electron transfer (SET) conditions due to the thermodynamic stability of the resulting Ar-CF₂• radical intermediate. |
Metabolic Reactivity: The Acyl Glucuronide Risk
In drug development, carboxylic acids are primarily metabolized via Phase II conjugation to form acyl glucuronides (AGs). The thermodynamic stability of these AGs is a critical predictor of idiosyncratic drug toxicity (IDT) [1].
Because the -CF₂- group in CMP-DFA is highly electronegative, it renders the adjacent carbonyl carbon exceptionally electrophilic. Consequently, the CMP-DFA acyl glucuronide is thermodynamically less stable than non-fluorinated analogs. It is highly susceptible to spontaneous intramolecular acyl migration (isomerization) and hydrolysis. The reactive isomers can undergo nucleophilic attack by nucleophilic residues on human serum albumin (HSA) or other proteins, leading to covalent adduction and potential immune-mediated toxicity.
Table 2: Comparative Acyl Glucuronide Half-Lives (Predictive In Vitro Model)
| Compound | Half-Life in KPB (pH 7.4) | IDT Risk Classification |
| Standard Aryl Acetic Acid | > 7.0 hours | Safe |
| CMP-DFA | < 2.5 hours | Warning / High Risk |
| Trifluoroacetic Acid (Reference) | < 1.0 hour | Withdrawn / Toxic |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. They isolate specific thermodynamic variables and employ internal trapping mechanisms to confirm causality.
Protocol A: Oxidative Decarboxylation and Radical Trapping
Objective: To determine the thermodynamic threshold for CO₂ extrusion and validate the formation of the Ar-CF₂• radical[3]. Causality: Using Ag(I) and persulfate (K₂S₂O₈) initiates a single-electron transfer (SET). The inclusion of TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) acts as an internal radical trap. If decarboxylation occurs via a radical mechanism, the TEMPO-adduct will form, self-validating the pathway.
-
Reaction Assembly: In a dry Schlenk tube, combine CMP-DFA (0.2 mmol), AgNO₃ (20 mol%), and K₂S₂O₈ (2.0 equiv) in a degassed solvent mixture of Acetone/H₂O (1:1, 2 mL).
-
Radical Trapping Agent: Add TEMPO (2.5 equiv) to the mixture to intercept the transient Ar-CF₂• radical.
-
Thermal Activation: Stir the mixture at 50 °C for 12 hours under a nitrogen atmosphere.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 × 5 mL).
-
Quantification: Analyze the organic layer via LC-MS/MS. The presence of the CMP-CF₂-TEMPO adduct confirms the homolytic cleavage of the C-C bond and the thermodynamic viability of the radical.
Protocol B: Acyl Glucuronide Stability Assay
Objective: To assess the intrinsic chemical stability of the CMP-DFA acyl glucuronide as a proxy for IDT risk [1]. Causality: Potassium phosphate buffer (KPB) is utilized instead of human plasma or HSA. Plasma contains esterases that enzymatically cleave the AG, confounding the data. KPB isolates the spontaneous chemical degradation (hydrolysis and isomerization), providing a purely thermodynamic measure of stability.
-
Biosynthesis of AG: Generate the CMP-DFA acyl glucuronide using human liver microsomes (HLM) supplemented with UDP-glucuronic acid. Purify the 1-O-β-glucuronide via preparative HPLC.
-
Incubation: Dissolve the purified AG (10 µM) in 0.1 M KPB (pH 7.4) at 37 °C.
-
Kinetic Sampling: Withdraw 50 µL aliquots at 0, 0.5, 1, 2, 4, and 8 hours. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).
-
Analysis: Centrifuge the samples at 14,000 rpm for 10 minutes. Analyze the supernatant via HPLC-UV to plot the exponential decay of the parent AG and calculate the degradation half-life ( t1/2 ).
Mechanistic Pathways & Visualizations
The following diagrams map the logical relationships and thermodynamic cascades described in the protocols.
Oxidative decarboxylation pathway of CMP-DFA via single-electron transfer.
Acyl glucuronide degradation and protein adduction pathway linked to IDT risk.
References
-
Title: Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide Source: PubMed (Biochemical Pharmacology) URL: [Link]
-
Title: Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS-CF2 bond Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Silver-Catalyzed Decarboxylative Alkynylation of α,α-Difluoroarylacetic Acids with Ethynylbenziodoxolone Reagents Source: Organic Letters (ACS Publications) URL: [Link]
A Technical Guide to Determining the Organic Solvent Solubility Profile of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic Acid
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that dictates the success of numerous stages in drug development, including crystallization, purification, formulation, and ultimately, bioavailability.[1][2][3] This guide presents a comprehensive framework for determining the solubility profile of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid. Rather than merely presenting data, this document serves as a methodological whitepaper, providing researchers and drug development professionals with the theoretical grounding and practical, field-proven protocols necessary to generate a reliable and reproducible solubility profile. We will delve into the theoretical principles governing solubility, provide a detailed, step-by-step experimental workflow based on the gold-standard shake-flask method[4][5], and discuss the analytical quantification via High-Performance Liquid Chromatography (HPLC).
Introduction: The Critical Role of Solubility Profiling
2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid is a molecule possessing distinct structural regions: a substituted aromatic ring contributing to its lipophilicity and a difluoroacetic acid moiety that provides polarity and hydrogen bonding capabilities. This structural dichotomy suggests a complex solubility behavior that must be experimentally characterized.
Understanding this compound's solubility is not an academic exercise; it is fundamental to process chemistry and formulation science. A comprehensive solubility profile enables:
-
Solvent System Selection: Identifying optimal solvents for crystallization and purification processes to control yield and polymorph formation.[1]
-
Formulation Development: Choosing appropriate excipients and solvent systems for liquid dosage forms.
-
Predicting Bioavailability: While aqueous solubility is paramount for absorption, solubility in organic solvents can inform partitioning behavior (LogP) and absorption models.[6]
This guide provides the necessary tools to build this critical data profile from first principles.
Theoretical Framework: Predicting Solubility Behavior
The foundational principle of solubility is "like dissolves like."[4] This means that a solute will have the highest solubility in a solvent with similar polarity and intermolecular force characteristics.
Molecular Analysis of the Solute
-
Aromatic Ring (Non-polar character): The 4-chloro-2-methylphenyl group is largely non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.
-
Difluoroacetic Acid Moiety (Polar character): The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The two fluorine atoms are strongly electronegative, further increasing the polarity of this region of the molecule.
This dual nature predicts that the compound will exhibit limited solubility in highly non-polar solvents (e.g., hexane) and may also have constraints in highly polar, aqueous systems, but will likely show significant solubility in solvents of intermediate polarity, especially those capable of hydrogen bonding (e.g., alcohols, acetone).
The Role of the Solvent
The choice of solvent is paramount. Key solvent properties to consider for screening are listed in the table below. Polar solvents like ethanol and methanol can engage in hydrogen bonding with the carboxylic acid group, while aprotic polar solvents like acetonitrile and DMSO can interact via dipole-dipole forces.[4]
Table 1: Properties of Common Organic Solvents for Solubility Screening
| Solvent | Formula | Relative Polarity | Dielectric Constant (20°C) | Boiling Point (°C) |
|---|---|---|---|---|
| n-Hexane | C₆H₁₄ | 0.009 | 1.89 | 69 |
| Toluene | C₇H₈ | 0.099 | 2.38 | 111 |
| Dichloromethane | CH₂Cl₂ | 0.309 | 9.08 | 40 |
| Ethyl Acetate | C₄H₈O₂ | 0.228 | 6.02 | 77 |
| Acetone | C₃H₆O | 0.355 | 21 | 56.2 |
| Acetonitrile | C₂H₃N | 0.460 | 37.5 | 81.6 |
| 2-Propanol (IPA) | C₃H₈O | 0.546 | 19.9 | 82.5 |
| Ethanol | C₂H₆O | 0.654 | 24.6 | 78.5 |
| Methanol | CH₄O | 0.762 | 32.7 | 64.7 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | 47 | 189 |
(Data compiled from various sources[7][8])
Experimental Protocol: The Equilibrium Shake-Flask Method
To ensure the generation of true thermodynamic solubility data, the equilibrium shake-flask method is the most reliable and widely accepted technique.[5][6][9] This method ensures that the solution has reached a state of equilibrium with the excess, undissolved solid, providing a definitive measurement of the saturation point at a given temperature.[3][10]
Required Materials and Equipment
-
2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid (solid, high purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Temperature-controlled orbital shaker or agitator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid to a series of glass vials. "Excess" is critical; there must be visible undissolved solid at the end of the experiment. A starting point is to add ~20-50 mg of the compound.
-
Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vials.[6][11]
-
Securely cap the vials to prevent solvent evaporation.
Causality Insight: Using an excess of solid is the cornerstone of this method. It drives the system to a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation, ensuring the liquid phase is truly saturated.
Step 2: Equilibration
-
Place the vials in a temperature-controlled shaker, set to a standard temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a prolonged period, typically 24 to 72 hours.[2][4][5] The duration should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) and observing that the concentration no longer increases.
Causality Insight: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. The 24-72 hour window allows even slowly dissolving compounds to reach their saturation limit.[4] Constant temperature is crucial as solubility is highly temperature-dependent.
Step 3: Phase Separation
-
After equilibration, remove the vials from the shaker and let them stand briefly to allow larger particles to settle.
-
To separate the saturated solution (supernatant) from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully draw the supernatant using a syringe and immediately filter it through a chemically inert 0.22 µm syringe filter (PTFE is recommended) into a clean vial.[4]
Causality Insight: This two-step separation process is a self-validating system. Centrifugation removes the bulk of the solid, and the subsequent filtration eliminates any remaining fine particulates that could falsely elevate the measured concentration by dissolving during the dilution and analysis steps.[12]
Step 4: Sample Preparation for Analysis
-
Accurately dilute a known volume of the clear, filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method's calibration curve.
-
Prepare multiple dilutions if the approximate solubility is unknown.
Visualization of the Experimental Workflow
Caption: A generalized workflow for determining equilibrium solubility.
Analytical Quantification via HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the solute concentration.[3][13] Its high specificity allows it to distinguish the parent compound from any potential impurities or degradants, a significant advantage over less specific methods like UV spectroscopy.[5][12]
Method Development
If a validated HPLC method does not exist, one must be developed. A typical starting point for this compound would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[14][15] Detection would be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
Calibration Curve
-
Prepare a series of standard solutions of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid of known concentrations in the same diluent used for the test samples.
-
Inject these standards into the HPLC system and record the peak area for each concentration.
-
Plot the peak area versus concentration to generate a calibration curve. The curve must demonstrate linearity (R² > 0.99) over the expected concentration range of the diluted samples.[4]
Calculation of Solubility
-
Inject the diluted sample(s) from Step 4 (Section 3.2) into the HPLC system.
-
Determine the concentration of the diluted sample using its peak area and the linear regression equation from the calibration curve.
-
Calculate the original solubility in the organic solvent by multiplying the measured concentration by the dilution factor.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Data Interpretation and Presentation
The final solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.
Table 2: Template for Reporting Solubility Data of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid at 25°C
| Solvent | Solvent Type | Measured Solubility (mg/mL) | Molar Solubility (mol/L) |
|---|---|---|---|
| n-Hexane | Non-polar | [Experimental Value] | [Calculated Value] |
| Toluene | Non-polar, Aromatic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Polar, Aprotic | [Experimental Value] | [Calculated Value] |
| Acetone | Polar, Aprotic | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar, Protic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar, Protic | [Experimental Value] | [Calculated Value] |
The results should be analyzed in the context of the principles discussed in Section 2. For instance, one would expect to see a trend where solubility increases from non-polar solvents to polar, protic solvents that can effectively solvate the carboxylic acid group.
Visualization of Influencing Factors
Caption: Key solute, solvent, and external factors that determine solubility.
Conclusion
Determining the solubility profile of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid is a foundational step in its development pathway. By employing a systematic and rigorous approach, grounded in the equilibrium shake-flask method and coupled with precise HPLC analysis, researchers can generate the high-quality, reliable data needed to make informed decisions in process development and formulation. The protocols and theoretical considerations outlined in this guide provide a robust framework for achieving this critical objective, ensuring both scientific integrity and practical utility.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Benchchem. (2025, December). General Experimental Protocol for Determining Solubility.
- BioAssay Systems. Shake Flask Solubility Services.
- BioAssay Systems. Solubility Testing – Shake Flask Method.
- Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.
- Lund University Publications.
- ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
- Enamine. Shake-Flask Solubility Assay.
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Biointerface Research in Applied Chemistry. (2021, August 15).
- Element Lab Solutions. Water immiscible solvents as sample diluents in HPLC.
- Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.
- MilliporeSigma. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
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crystal structure analysis of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid
Authored by: A Senior Application Scientist
Introduction
2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid is a halogenated carboxylic acid with potential applications in the pharmaceutical and agrochemical industries. The precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to understanding its physicochemical properties, such as solubility, melting point, and bioavailability. Crystal structure analysis, primarily through single-crystal X-ray diffraction (SCXRD), provides an unambiguous determination of the molecular structure, conformation, and intermolecular interactions.[1][2][3] This guide offers a comprehensive overview of the methodologies and considerations for the crystal structure analysis of this compound, from synthesis and crystal growth to data interpretation and reporting. While specific crystallographic data for the title compound is not publicly available, this guide will leverage established principles and data from structurally similar molecules to provide a robust framework for its analysis.
Synthesis and Purification of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid
A plausible synthetic route to the title compound can be adapted from established methods for similar aryl-difluoroacetic acids. The synthesis would likely involve the introduction of the difluoroacetic acid moiety to a substituted chlorotoluene precursor.
Proposed Synthetic Pathway:
A common method for synthesizing similar compounds involves the reaction of a Grignard reagent with an appropriate ester, followed by hydrolysis. For the title compound, the synthesis could proceed as follows:
-
Formation of the Grignard Reagent: 1-bromo-4-chloro-2-methylbenzene would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the corresponding Grignard reagent.
-
Nucleophilic Addition: The Grignard reagent would then be added to a suitable electrophile, such as diethyl oxalate, to form an α-keto ester intermediate.
-
Fluorination: A deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), would be used to replace the keto group with two fluorine atoms.
-
Hydrolysis: The resulting ester would be hydrolyzed under acidic or basic conditions to yield the final product, 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid.
Following synthesis, the crude product must be purified to a high degree (>98%) to facilitate the growth of high-quality single crystals.[4] Common purification techniques include recrystallization from a suitable solvent or solvent mixture, or column chromatography. The purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Single Crystal Growth
The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal.[5] For small organic molecules like 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) and allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent is crucial and often determined empirically. A good solvent for crystallization will dissolve the compound moderately at room temperature and have a relatively low vapor pressure.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[1][3][6] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. The low temperature minimizes thermal vibrations of the atoms, resulting in a more precise structure. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections. This step is typically performed using specialized software provided with the diffractometer.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Workflow for Structure Solution and Refinement:
Caption: Workflow for solving and refining a crystal structure.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Since the phases of the diffracted X-rays cannot be directly measured, they must be determined computationally. For small molecules, "direct methods" are typically successful in providing an initial estimate of the phases.
-
Model Building: The initial phases are used to calculate an electron density map of the unit cell. The atoms of the molecule are then fitted into the regions of high electron density.
-
Structure Refinement: The initial atomic model is refined using a least-squares minimization process. This involves adjusting the atomic coordinates, thermal parameters, and occupancies to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-resolved structure.
Analysis of the Crystal Structure
Once the structure is refined, a detailed analysis of the molecular geometry and intermolecular interactions can be performed. For 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid, the following aspects would be of particular interest:
Molecular Conformation:
The conformation of the molecule, particularly the torsion angles between the phenyl ring and the carboxylic acid group, will be a key feature. Steric hindrance from the ortho-methyl group and the two fluorine atoms will likely influence the planarity of the molecule.
Bond Lengths and Angles:
The experimentally determined bond lengths and angles can be compared to standard values to identify any unusual geometric features. The C-F and C-Cl bond lengths, as well as the geometry of the carboxylic acid group, will be of particular interest.
Intermolecular Interactions:
The presence of a carboxylic acid group suggests that hydrogen bonding will play a significant role in the crystal packing.[7] It is highly probable that the molecules will form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties. Additionally, weaker interactions such as C-H···O, C-H···F, and halogen bonds (C-Cl···O or C-Cl···F) may also be present, contributing to the overall stability of the crystal lattice.
Data Presentation:
The crystallographic data for 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid should be summarized in a standardized format, as shown in the hypothetical table below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₇ClF₂O₂ |
| Formula Weight | 220.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 11.234(5) |
| β (°) | 98.76(2) |
| Volume (ų) | 950.4(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.543 |
| Absorption Coefficient (mm⁻¹) | 0.35 |
| F(000) | 448 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
Conclusion
The provides invaluable insights into its molecular architecture and the non-covalent forces that govern its solid-state properties. This information is crucial for understanding its behavior in various applications and for the rational design of new materials with tailored properties. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting the crystal structure of this and other similar small organic molecules.
References
-
Gonnella, N. C. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]
-
JEOL. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]
-
DesMarteau, D. D., & Witz, M. (1999). Crystal Structure of (Fluorosulfonyl)fluoroacetic Acid: A Novel Four-Center Hydrogen-Bond System Involving a C−H Donor. Inorganic Chemistry, 38(23), 5433–5436. [Link]
-
Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
Oberhammer, H., & Willner, H. (2007). Chlorodifluorothioacetic Acid, CF2ClC(O)SH: Synthesis, Characterization, X-ray Structure and Conformational Properties. European Journal of Inorganic Chemistry, 2007(15), 2147–2154. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
NextSDS. 2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid. [Link]
-
Prabhuswamy, A., Mohammed, Y. H. E., Al-Ostoot, F. H., Venkatesh, G. D., Anandalwar, S. M., Khanum, S. A., & Krishnappagowda, L. N. (2021). Synthesis, Crystal Structure Elucidation, Hirshfeld Surface Analysis, 3D Energy Frameworks and DFT Studies of 2-(4-Fluorophenoxy) Acetic Acid. European Journal of Chemistry, 12(3), 304–313. [Link]
-
Mootz, D., & Oellers, E.-J. (1988). Fluorides and fluoro acids. 30. Crystal structures of acid hydrates and oxonium salts. 34. Trifluoroacetic acid tetrahydrate: a unique change from an ionic to a molecular crystal structure on deuteration. Journal of the American Chemical Society, 110(23), 7716–7721. [Link]
-
Lohman, G. J. S., Bauer, K. W., & Narayan, A. R. H. (2014). Structural and Biochemical Studies of a Fluoroacetyl-CoA-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity. Biochemistry, 53(49), 7793–7803. [Link]
-
PubChemLite. 2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid. [Link]
-
PubChem. Chlorodifluoroacetic acid. [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. excillum.com [excillum.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. 2-(2-Chloro-4-methylphenyl)-2,2-difluoroacetic acid | 2138516-88-6 [sigmaaldrich.com]
- 5. eas.org [eas.org]
- 6. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 7. pubs.acs.org [pubs.acs.org]
biological mechanism of action of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid derivatives
use of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid as a pharmaceutical intermediate
Application Note: 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic Acid as a Strategic Fluorinated Building Block in Advanced API Synthesis
Executive Summary
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug design, with approximately 20-30% of all pharmaceuticals and agrochemicals containing fluorinated moieties[1]. Among fluorinated building blocks, aryl difluoroacetic acids are highly prized for their ability to introduce the difluoromethyl ( −CF2− ) group. This application note details the use of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid (CMP-DFA) as a versatile pharmaceutical intermediate. We provide validated protocols for its application in decarboxylative cross-coupling and amide bond formation, empowering medicinal chemists to synthesize next-generation kinase inhibitors and GPCR modulators.
Mechanistic Rationale & Structural Advantages
The unique substitution pattern of CMP-DFA offers distinct pharmacological and chemical advantages when incorporated into an Active Pharmaceutical Ingredient (API):
-
The −CF2− Linker: Acts as a lipophilic bioisostere for oxygen, carbonyl, or sulfonyl groups. It increases the molecule's stability against metabolic degradation (e.g., cytochrome P450 oxidation) and modulates the pKa of adjacent functional groups[2].
-
4-Chloro Substitution: Provides a metabolic block at the para position of the phenyl ring, preventing unwanted aromatic hydroxylation while enhancing lipophilic interactions within hydrophobic protein pockets.
-
2-Methyl Substitution: Induces a steric clash that restricts the rotational degree of freedom of the phenyl ring, locking the molecule into a bioactive conformation often required for high-affinity target binding.
Strategic Workflow I: Silver-Catalyzed Oxidative Decarboxylative Cross-Coupling
Aryl difluoroacetic acids can undergo late-stage C–H difluoromethylation of heteroaromatic scaffolds (e.g., pyrimidines, pyridines)[2].
Causality of Experimental Choices: The reaction utilizes a Silver(I) catalyst and a persulfate oxidant. The oxidant converts Ag(I) to Ag(II). Ag(II) is a potent single-electron oxidant capable of abstracting an electron from the electron-deficient difluoroacetate anion. This triggers the release of CO2 and generates a highly reactive, nucleophilic difluoromethyl radical ( ⋅CF2Ar )[3]. This radical selectively attacks protonated heteroarenes, yielding the functionalized product.
Silver-catalyzed oxidative decarboxylation pathway of CMP-DFA generating a nucleophilic radical.
Protocol I: Late-Stage Heteroarene Functionalization
Self-Validating System: The evolution of CO2 gas serves as a primary visual indicator of radical generation. LC-MS monitoring ensures the consumption of the starting heteroarene.
-
Preparation: In an oven-dried Schlenk tube, add the target heteroarene (1.0 equiv, e.g., pyrimidine derivative), CMP-DFA (2.0 equiv), AgNO3 (20 mol%), and K2S2O8 (2.5 equiv).
-
Solvent Addition: Add a degassed mixture of CH2Cl2 / H2O (1:1 v/v, 0.1 M) under a nitrogen atmosphere. Rationale: The biphasic system stabilizes the radical intermediate and solubilizes both the inorganic salts and organic substrates.
-
Reaction: Stir the biphasic mixture vigorously at 50 °C for 12 hours. Validation Check: Effervescence ( CO2 ) should be observed within the first 30 minutes.
-
Quenching & Extraction: Cool to room temperature. Quench with saturated aqueous NaHCO3 . Extract with EtOAc ( 3×10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).
Strategic Workflow II: Synthesis of Difluoroacetamide-Based Inhibitors
The conversion of CMP-DFA to its corresponding amide is a critical step in synthesizing active pharmaceutical ingredients (APIs).
Causality of Experimental Choices: Standard coupling reagents (like EDC/NHS) often fail or produce low yields with difluoroacetic acids. The highly electron-withdrawing −CF2− group reduces the nucleophilicity of the carboxylate, making initial attack on the coupling reagent sluggish. We utilize HATU with DIPEA. HATU provides rapid activation, and the resulting HOAt active ester is highly reactive toward amines while resisting hydrolysis, ensuring high conversion rates.
Step-by-step workflow for the synthesis of difluoroacetamides from CMP-DFA.
Protocol II: Amide Bond Formation
Self-Validating System: The formation of the active ester can be monitored by TLC (UV active, distinct Rf from the starting acid).
-
Activation: Dissolve CMP-DFA (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C. Add DIPEA (3.0 equiv) dropwise. Stir for 15 minutes. Validation Check: A slight color change (pale yellow) indicates active ester formation.
-
Coupling: Add the desired primary or secondary amine (1.1 equiv) dissolved in a minimal amount of DMF.
-
Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by LC-MS until the active ester is fully consumed.
-
Workup: Dilute the mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3 , and brine (to remove DMF and urea byproducts).
-
Isolation: Dry the organic layer, concentrate, and crystallize or chromatograph to obtain the pure difluoroacetamide.
Quantitative Data Presentation
To assist researchers in selecting the optimal conditions for CMP-DFA utilization, the following table summarizes the quantitative reaction optimization data for the decarboxylative cross-coupling workflow.
Table 1: Optimization of Decarboxylative Cross-Coupling with CMP-DFA
| Entry | Catalyst (mol%) | Oxidant (equiv) | Solvent System | Temp (°C) | Yield (%) |
| 1 | AgNO3 (10) | K2S2O8 (1.5) | CH2Cl2 / H2O | 50 | 45 |
| 2 | AgNO3 (20) | K2S2O8 (2.5) | CH2Cl2 / H2O | 50 | 88 |
| 3 | AgNO3 (20) | K2S2O8 (2.5) | DMF/ H2O | 50 | 62 |
| 4 | None | K2S2O8 (2.5) | CH2Cl2 / H2O | 50 | N.R. |
| 5 | AgNO3 (20) | None | CH2Cl2 / H2O | 50 | N.R. |
(Note: N.R. = No Reaction. Optimal conditions highlighted in bold require the synergistic presence of both the Ag catalyst and the persulfate oxidant to drive the single-electron transfer process.)
References
-
Thieme. "Difluoroacetic Acid as a New Reagent for Direct C–H Difluoromethylation of Heteroaromatic Compounds." Synform. URL:[Link]
-
RSC Publishing. "Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes." RSC Advances. URL: [Link]
-
Solvay. "Fluorinated Building Blocks and Intermediates." Solvay. URL:[Link]
Sources
Application Note: Synthesis of Advanced Fluorinated Agrochemicals from 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid
Target Audience: Discovery Chemists, Process Engineers, and Agrochemical Development Scientists.
Introduction and Rationale
The strategic incorporation of fluorine into agrochemical active ingredients (a.i.) has revolutionized crop protection. Currently, a significant percentage of modern agrochemicals contain at least one fluorine atom, which is utilized to modulate physicochemical properties and target binding.
The molecule 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid is a highly specialized, bifunctional building block. Its structural logic is rooted in two key domains:
-
The 4-Chloro-2-methylphenyl Motif: This specific aryl substitution pattern is a validated pharmacophore, famously utilized in phenoxy herbicides like MCPA and various broad-spectrum fungicides.
-
The 2,2-Difluoroacetic Acid Motif: The gem-difluoromethylene ( −CF2− ) group acts as a lipophilic bioisostere for oxygen or carbonyl groups. In agrochemical design, it significantly enhances metabolic stability against soil microbial degradation, increases lipophilicity for better cuticular penetration, and improves target-site binding affinity.
However, the strong electron-withdrawing nature of the −CF2− group drastically lowers the pKa of the adjacent carboxylic acid. This inductive effect fundamentally alters the reactivity profile of the molecule, rendering standard peptide-coupling conditions ineffective and necessitating specialized synthetic methodologies.
Mechanistic Insights & Synthetic Pathways
Transforming this building block into viable agrochemical candidates generally proceeds via two divergent synthetic pathways:
Pathway A: Direct Amidation (Fungicide/Herbicide Scaffolds)
Standard coupling reagents (e.g., DCC, EDC) often fail or deliver poor yields when applied to α,α -difluoro carboxylic acids. The highly electrophilic nature of the intermediate O -acylisourea makes it highly susceptible to competitive hydrolysis or ketene formation. To bypass this, deoxyfluorinating agents such as DAST (Diethylaminosulfur trifluoride) or XtalFluor-E are employed. These reagents convert the acid directly into a highly reactive acyl fluoride in situ, which undergoes rapid aminolysis even with sterically hindered or electron-deficient amines (such as pyrazoles or pyridones commonly found in SDHI fungicides).
Pathway B: Decarboxylative Cross-Coupling (Biaryl Scaffolds)
The difluoroacetic acid moiety can function as a stable reservoir for difluoromethyl radicals or anions. Under copper catalysis and in the presence of an alkali fluoride (e.g., KF), the carboxylic acid undergoes controlled decarboxylation. The resulting copper-difluoroalkyl intermediate can then be cross-coupled with aryl iodides to forge complex C(sp2)−C(sp3) bonds, yielding novel difluoromethylated arene scaffolds.
Synthetic Workflows
Caption: Divergent synthetic workflows for 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid.
Optimization of Amidation Conditions
To establish the causality behind reagent selection, the following table summarizes the quantitative data for the amidation of α,α -difluoroacetic acids with a standard heterocyclic amine.
| Coupling Reagent | Additive / Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Rationale |
| DCC / HOBt | Et3N | DMF | 25 | 24 | < 20 | Poor activation; inductive deactivation leads to competitive decarboxylation. |
| HATU | DIPEA | DMF | 25 | 16 | 45 | Moderate yield; steric hindrance at the α -carbon slows the reaction. |
| SOCl2 | DMF (cat.) | Toluene | 80 | 4 | 60 | Harsh conditions required; risk of side reactions with electron-rich arenes. |
| DAST | DIPEA | DCM | 0 to 25 | 2 | 85 | Rapid acyl fluoride formation; clean conversion with high functional group tolerance. |
| XtalFluor-E | Et3N | THF | 0 to 25 | 3 | 82 | Bench-stable alternative to DAST; prevents hazardous HF generation. |
Experimental Protocols
Protocol A: Synthesis of a Difluoroacetamide Fungicide Candidate
Methodology for the coupling of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid with 1H-pyrazol-4-amine.
-
Preparation: In an oven-dried 50 mL round-bottom flask under an N2 atmosphere, dissolve 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid (1.0 mmol, 220.6 mg) in anhydrous dichloromethane (DCM, 10 mL).
-
Activation (Acyl Fluoride Generation): Cool the solution to 0 °C using an ice bath. Add DAST (1.1 mmol, 145 µL) dropwise over 5 minutes. Stir the mixture for 15 minutes to allow complete conversion to the acyl fluoride. (Caution: DAST reacts vigorously with moisture; strictly anhydrous conditions are mandatory).
-
Amidation: To the activated mixture, sequentially add 1H-pyrazol-4-amine (1.0 mmol, 83 mg) and N,N -diisopropylethylamine (DIPEA, 2.5 mmol, 435 µL).
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature (25 °C), and stir for 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient) to afford the pure difluoroacetamide.
-
Self-Validation & QC: Analyze the product via 19F NMR. A successful reaction is indicated by the shift of the −CF2− signal from approximately -103 ppm (free acid) to the characteristic amide region (approx. -105 to -108 ppm).
Protocol B: Copper-Catalyzed Decarboxylative Cross-Coupling
Methodology for accessing 4-chloro-1-(difluoromethyl)-2-methylbenzene derivatives via cross-coupling with aryl iodides.
-
Preparation: In a 50 mL Schlenk flask, combine 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid (1.0 mmol), activated Copper powder (2.6 mmol, 165 mg), and anhydrous Potassium Fluoride (KF, 2.0 mmol). Causality: KF is essential to coordinate with the carboxylate and promote decarboxylation, while Cu stabilizes the resulting difluoromethyl intermediate.
-
Reagent Addition: Add the target aryl iodide (e.g., 4-iodopyridine, 1.0 mmol) and anhydrous DMSO (5 mL) to the flask.
-
Degassing & Reaction: Degas the suspension via three freeze-pump-thaw cycles. Backfill with argon, heat the mixture to 60 °C, and stir vigorously for 12–15 hours.
-
Workup: Cool the mixture to room temperature, dilute with diethyl ether (30 mL), and filter through a pad of Celite to remove the copper residues.
-
Washing: Wash the filtrate with a 1M aqueous NH4Cl solution (2 x 20 mL) to remove DMSO and inorganic salts, followed by a brine wash (20 mL). Dry the organic phase over MgSO4 and concentrate in vacuo.
-
Purification: Isolate the difluoromethylated biaryl compound using flash column chromatography.
-
Self-Validation & QC: 19F NMR of the crude mixture must show the disappearance of the starting material's −CF2− signal and the emergence of a new signal corresponding to the Ar−CF2−Ar′ linkage. The absence of a −CF2H doublet (approx. -115 ppm, J≈55 Hz) confirms that cross-coupling successfully outcompeted simple protonation of the intermediate.
scale-up manufacturing processes for 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid
An in-depth guide to the scalable production of 2-(4-chloro-2-methylphenyl)-2,2-difluoroacetic acid, a crucial fluorinated building block, is detailed in the following application notes and protocols. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of a viable synthetic route, from laboratory-scale execution to industrial-scale manufacturing, with a focus on process safety, efficiency, and quality control.
The introduction of fluorine atoms into bioactive molecules is a widely recognized strategy in medicinal chemistry for enhancing a compound's metabolic stability, lipophilicity, and binding affinity. The difluoroacetic acid moiety, in particular, is a valuable pharmacophore found in various pharmaceutical and agrochemical candidates. 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid serves as a key intermediate in the synthesis of these complex molecules.[1] The unique substitution pattern on the aromatic ring, combined with the difluoroacetic acid group, makes it a bespoke building block for targeted therapeutic agents.
However, the transition from laboratory-scale synthesis to large-scale manufacturing of such fluorinated compounds is fraught with challenges. These include the management of highly exothermic reactions, the handling of corrosive and hazardous reagents, and the implementation of robust purification protocols to meet stringent purity requirements.[2] This guide provides a systematic approach to addressing these challenges, outlining a practical and scalable manufacturing process.
Proposed Synthetic Pathway
A viable and scalable synthetic route to 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid begins with the commercially available 1-chloro-3-methylbenzene. The proposed three-step synthesis is outlined below:
-
Friedel-Crafts Acylation: Introduction of an acetyl group to the 1-chloro-3-methylbenzene ring to form 1-(4-chloro-2-methylphenyl)ethan-1-one.
-
Oxidative Difluorination: Conversion of the methyl ketone to the corresponding difluoromethyl ketone.
-
Hydrolysis: Conversion of the difluoromethyl ketone to the final carboxylic acid product.
This pathway is selected for its reliance on well-established chemical transformations and the availability of relatively inexpensive starting materials.
Laboratory-Scale Synthesis Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid in a laboratory setting.
Step 1: Synthesis of 1-(4-chloro-2-methylphenyl)ethan-1-one
-
Materials:
-
1-Chloro-3-methylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Set up a dry three-necked flask equipped with a stirrer, dropping funnel, and a condenser under a nitrogen atmosphere.
-
Add anhydrous AlCl₃ to the flask, followed by anhydrous DCM.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
Add 1-chloro-3-methylbenzene dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.[3]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.[3]
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2 & 3: Synthesis of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid
A one-pot procedure for the conversion of the ketone to the final acid is often feasible and preferred for process efficiency.
-
Materials:
-
1-(4-chloro-2-methylphenyl)ethan-1-one
-
(Difluoroiodo)methane or other suitable difluoromethylating agent
-
A suitable base (e.g., potassium tert-butoxide)
-
A suitable solvent (e.g., THF, DMF)
-
Hydrolysis agent (e.g., aqueous NaOH followed by HCl)
-
-
Equipment:
-
Schlenk flask or similar apparatus for air-sensitive reactions
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Standard work-up and purification equipment
-
-
Procedure:
-
In a dry Schlenk flask under a nitrogen atmosphere, dissolve the ketone in the chosen solvent.
-
Cool the solution to -78 °C.
-
Add the base portion-wise, maintaining the low temperature.
-
Slowly introduce the difluoromethylating agent.
-
Allow the reaction to proceed at low temperature for several hours before gradually warming to room temperature.
-
Upon completion, quench the reaction with an aqueous solution.
-
For hydrolysis, add a solution of NaOH and heat the mixture.
-
After hydrolysis is complete, cool the mixture and acidify with concentrated HCl to a pH of 1-2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Dry the combined organic extracts and concentrate to yield the crude acid.
-
Purify the product by recrystallization or preparative HPLC.[4]
-
Scale-Up Manufacturing Process
Transitioning the laboratory synthesis to an industrial scale requires careful consideration of process safety, equipment selection, and quality control.
Process Analysis and Critical Parameters
The Friedel-Crafts acylation is highly exothermic and generates HCl gas, necessitating a robust temperature control system and an off-gas scrubber. The difluoromethylation step often requires cryogenic temperatures and the handling of air-sensitive and potentially pyrophoric reagents, demanding specialized reactors and inert atmosphere operations.
| Parameter | Laboratory Scale | Manufacturing Scale | Justification |
| Reaction Vessel | Glassware (round-bottom flask) | Glass-lined steel reactor | Corrosion resistance, better heat transfer, and mechanical stability. |
| Temperature Control | Ice bath, heating mantle | Jacketed reactor with thermal fluid | Precise and uniform temperature control for managing exotherms. |
| Reagent Addition | Dropping funnel, syringe | Metering pumps | Controlled and consistent addition rates, crucial for safety and selectivity. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing for heterogeneous mixtures and better heat distribution. |
| Work-up | Separatory funnel | Extraction vessel, centrifuge | Handling of large volumes for extraction and phase separation. |
| Purification | Column chromatography, recrystallization | Large-scale crystallization, distillation | Efficiency and throughput for purifying large quantities of product. |
Manufacturing Workflow
The overall manufacturing process can be visualized as a series of unit operations, each with its own set of in-process controls to ensure the final product meets the required specifications.
Caption: Manufacturing workflow for 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid.
In-Process Controls (IPCs)
Regular monitoring of the reaction is critical for ensuring high yield and purity.
| Stage | IPC Method | Parameter Monitored | Acceptance Criteria |
| Friedel-Crafts Acylation | HPLC, GC | Consumption of starting material | <1% of starting material remaining |
| Difluoromethylation | HPLC | Formation of intermediate/product | Consistent product-to-intermediate ratio |
| Hydrolysis | HPLC | Disappearance of ester intermediate | <0.5% of intermediate remaining |
| Crystallization | HPLC | Purity of isolated solid | >98% purity |
Safety Considerations
The manufacturing process involves several hazardous materials that require strict adherence to safety protocols.[5]
-
Difluoroacetic Acid and Derivatives: These compounds are corrosive and can cause severe skin and eye irritation or burns.[6][7] Always handle in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8]
-
Aluminum Chloride: A water-reactive and corrosive solid. Handle in a dry environment and avoid contact with moisture. The quenching process should be performed slowly and in a controlled manner to manage the exothermic reaction and release of HCl gas.[3]
-
Solvents: Many organic solvents used are flammable. Ensure all equipment is properly grounded, and avoid sources of ignition.[6]
Emergency eyewash stations and safety showers should be readily accessible.[8] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[6] For inhalation, move to fresh air and seek medical attention.[6]
Final Product Specifications
The final product should be a solid with a purity of ≥98%.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to the structure | ¹H NMR, ¹⁹F NMR, MS |
| Purity | ≥98.0% | HPLC |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | To be defined based on process | GC-HS |
Conclusion
The successful scale-up of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid synthesis hinges on a thorough understanding of the reaction mechanism, careful process design, and stringent safety measures. By implementing the protocols and controls outlined in this guide, researchers and manufacturers can achieve a robust, efficient, and safe production process for this valuable chemical intermediate, thereby facilitating the development of next-generation pharmaceuticals and agrochemicals.
References
- Synquest Labs.
- Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses, Vol. 80, p. 172-176 (2003).
- Cole-Parmer.
- Waters. IonHance Difluoroacetic Acid Care and Use Manual.
- Organic Syntheses. Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. Organic Syntheses, Vol. 80, p. 172-176 (2003).
- Kumawat, S., & Natte, K. (2024). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid.
- LCGC International. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Alfa Chemical Co., Ltd. (2022). Production of Difluoroacetic Acid.
- Google Patents.
- Google Patents. US9120740B2 - Method for preparing difluoroacetic acid.
- HeBei ChuangHai Biotechnology Co., Ltd. (2025). Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry.
- Benchchem. Application Note: Scale-Up Synthesis of Difluoromalonic Acid.
- Restek.
- The Journal of Organic Chemistry. (2006).
- MilliporeSigma. 2-(2-Chloro-4-methylphenyl)-2,2-difluoroacetic acid.
- PubMed. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)
- ChemScene. 1248611-17-7 | 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid.
- Benchchem. Synthesis and Characterization of 4'-Chloro-2',6'-difluoroacetophenone: A Technical Guide.
- NextSDS. 2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid.
Sources
- 1. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry [chuanghaibio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. help.waters.com [help.waters.com]
- 8. synquestlabs.com [synquestlabs.com]
handling, safety, and storage protocols for 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid
For Researchers, Scientists, and Drug Development Professionals
A Note on Scientific Diligence
Hazard Identification and Risk Assessment
2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid is a halogenated carboxylic acid. Based on analogous compounds, it should be regarded as a hazardous substance with the potential for acute toxicity, severe skin and eye irritation, and respiratory tract irritation.[1][2][7] The high acidity conferred by the fluorine atoms is a key characteristic of fluorinated carboxylic acids.[6]
Anticipated Hazard Classifications
The following table summarizes the likely hazard classifications based on data from structurally similar molecules.[1][2]
| Hazard Class | Category | GHS Hazard Statement | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. | Warning |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. | Danger/Warning |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage / Causes serious eye irritation. | Danger/Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Warning |
Risk Assessment Workflow
Before handling this compound, a thorough risk assessment is mandatory. The following workflow provides a logical framework for this process.
Caption: Decision logic for selecting appropriate PPE based on the hazards of the compound.
Handling and Storage Protocols
Handling
-
Engineering Controls : All manipulations of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood. [4]Emergency eyewash stations and safety showers must be readily accessible. [4]* Safe Handling Practices :
-
Always wear the appropriate PPE as detailed in Section 2.
-
Avoid creating dust or aerosols.
-
Use compatible tools (e.g., glass or PTFE-coated spatulas).
-
When preparing solutions, always add the acid to the solvent slowly.
-
Wash hands thoroughly after handling, even if gloves were worn. [4] 6. Keep containers tightly closed when not in use. [8]
-
Storage
-
Storage Conditions : Store in a cool, dry, and well-ventilated area. [9][10]The storage location should be designated for corrosive materials.
-
Container : Keep in the original, tightly sealed container. [8]* Incompatibilities : Store separately from strong bases, oxidizing agents, and reactive metals. [9]* Labeling : Ensure all containers are clearly labeled with the full chemical name and associated hazard warnings.
Spill and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or exposure.
Spill Response
The response to a spill depends on its size and location.
-
Minor Spill (inside a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit).
-
Gently sweep the absorbed material into a clearly labeled, sealable waste container.
-
Decontaminate the area with a mild base (e.g., sodium bicarbonate solution), followed by a water rinse.
-
-
Major Spill (outside a fume hood or a large volume) :
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the doors to the laboratory to contain vapors.
-
Activate the fire alarm if the spill is large or poses an immediate threat.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety).
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Caption: A decision tree for responding to spills of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid.
First Aid Measures
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [10]* Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [5]Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [10]Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5]
Waste Disposal
As a halogenated organic compound, 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection : Collect all waste (including contaminated absorbents and PPE) in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Disposal Procedures : Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety department for specific procedures and to arrange for waste pickup.
-
Prohibition : NEVER dispose of this chemical or its waste down the drain.
References
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 2,2-Difluoroacetic acid.
- NextSDS. (n.d.). 2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid.
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: 4'-Chloro-2'-methylacetanilide.
- Olsen, G. W., et al. (2007). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace.
- Sigma-Aldrich. (n.d.). 2-(2-Chloro-4-methylphenyl)-2,2-difluoroacetic acid.
- Thermo Fisher Scientific. (2025, December 19).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66154, Chlorodifluoroacetic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-(4-Chloro-2-methylphenyl)-2-fluorophenol.
- Fluorine notes. (n.d.). Perfluorinated Carboxylic Acids.
- Merck. (2025, November 28).
- ChemScene. (n.d.). 1248611-17-7 | 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid.
- Fisher Scientific. (n.d.). CAS RN 76-04-0.
- ChemicalRegister.com. (n.d.). 2-(4-Chloro-2-fluoro-3-methylphenyl)acetic acid (CAS No. 1505674-09-8) Suppliers.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Difluoroacetic Acid, 98%.
- Keasler, K. T., et al. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science.
- Hintzer, K., et al. (2012). Methods of preparing fluorinated carboxylic acids and their salts. U.S.
- International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 0274 - FLUOROACETIC ACID.
- BenchChem. (2025).
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2-(2-Chloro-4-methylphenyl)-2,2-difluoroacetic acid | 2138516-88-6 [sigmaaldrich.com]
- 3. Chlorodifluoroacetic acid | C2HClF2O2 | CID 66154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aksci.com [aksci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Application Note: Late-Stage Decarboxylative Fluorination of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic Acid Precursors
Executive Summary & Strategic Context
The introduction of a trifluoromethyl (–CF₃) group into an aryl scaffold is a cornerstone strategy in drug development and agrochemistry, prized for its ability to enhance lipophilicity, metabolic stability, and binding affinity. Traditional trifluoromethylation methods often rely on harsh conditions, highly corrosive gases (e.g., SF₄), or expensive transition-metal catalysts.
This application note details a robust, two-phase synthetic strategy to access 4-chloro-2-methyl-1-(trifluoromethyl)benzene. The methodology utilizes 2-(4-chloro-2-methylphenyl)-2,2-difluoroacetic acid as a highly stable, bench-ready precursor. By leveraging a copper-catalyzed cross-coupling to install the –CF₂COOH moiety, followed by a silver-catalyzed decarboxylative fluorination using Selectfluor, this protocol offers a mild, site-specific, and highly efficient route to aryl-CF₃ compounds[1].
Mechanistic Grounding & Causality (E-E-A-T)
To ensure high yields and reproducibility, it is critical to understand the chemical causality driving both the precursor synthesis and the late-stage fluorination.
Phase 1: Precursor Synthesis via Copper Catalysis
The synthesis of the α,α-difluoroarylacetic acid precursor is achieved through the cross-coupling of 4-chloro-2-methyl-1-iodobenzene with ethyl bromodifluoroacetate. Copper(0) powder is utilized as the catalyst. The reaction initiates with the oxidative insertion of Cu(0) into the C–Br bond of the fluoroacetate, generating a relatively stable Cu–CF₂COOEt intermediate. This species subsequently undergoes cross-coupling with the aryl iodide[2]. Copper is specifically chosen over palladium due to its superior ability to stabilize the highly electrophilic difluoroalkyl radical/anion intermediates, preventing undesired protodefluorination.
Phase 2: Silver-Catalyzed Decarboxylative Fluorination
The transformation of the –CF₂COOH group to a –CF₃ group operates via a radical decarboxylative mechanism mediated by a Ag(I)/Ag(II)/Ag(III) redox cycle[3].
-
Oxidation & Ligation: The reaction requires an aqueous solvent system. Water is not merely a solubilizing agent for Selectfluor; it actively ligates to the Ag(I) center, lowering its oxidation potential and facilitating its oxidation by Selectfluor to a high-valent Ag(III)–F species[4].
-
Single Electron Transfer (SET): The difluoroacetate anion coordinates to the Ag(III) complex. A SET event reduces the silver to Ag(II)–F and generates a carboxyl radical[4].
-
Decarboxylation & Fluorine Transfer: The carboxyl radical rapidly extrudes CO₂ gas, leaving a highly electrophilic α,α-difluorobenzyl radical. This radical abstracts a fluorine atom from the Ag(II)–F intermediate, yielding the final –CF₃ product and regenerating the Ag(I) catalyst[1][3].
Caption: Fig 1. Proposed Ag-catalyzed radical SET mechanism for decarboxylative fluorination.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to verify reaction progression.
Protocol A: Synthesis of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic Acid
Objective: Synthesize the stable precursor from commercially available aryl iodides.
Reagents:
-
4-Chloro-2-methyl-1-iodobenzene: 10.0 mmol (1.0 equiv)
-
Ethyl bromodifluoroacetate: 15.0 mmol (1.5 equiv)
-
Copper powder (particle size <425 μm): 25.0 mmol (2.5 equiv)
-
Anhydrous DMSO: 30 mL
-
LiOH·H₂O: 20.0 mmol (2.0 equiv)
Step-by-Step Methodology:
-
Activation: In a flame-dried Schlenk flask under N₂, add the Copper powder and anhydrous DMSO. Stir vigorously for 5 minutes.
-
Coupling: Add ethyl bromodifluoroacetate followed by 4-chloro-2-methyl-1-iodobenzene. Heat the reaction mixture to 60 °C and stir for 12 hours.
-
In-Process Control: Monitor by TLC (Hexanes/EtOAc 9:1). The aryl iodide should be completely consumed, replaced by a lower-polarity spot corresponding to the ester.
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (50 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/H₂O (20 mL). Add LiOH·H₂O and stir at room temperature for 4 hours.
-
Isolation: Remove THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2 (causes precipitation of the acid). Extract with EtOAc (3 × 20 mL), dry, and concentrate to yield the precursor acid.
-
Validation: ¹⁹F NMR (CDCl₃) should display a characteristic sharp singlet near -104 ppm, confirming the intact –CF₂– group.
Protocol B: Silver-Catalyzed Decarboxylative Fluorination
Objective: Convert the –CF₂COOH moiety to the target –CF₃ group.
Reagents:
-
2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid: 1.0 mmol (1.0 equiv)
-
Selectfluor (F-TEDA-BF₄): 2.0 mmol (2.0 equiv)
-
AgNO₃: 0.2 mmol (20 mol%)
-
Acetone / Deionized Water: 10 mL (1:1 v/v)
Step-by-Step Methodology:
-
Reaction Setup: Charge a 25 mL round-bottom flask with the precursor acid, Selectfluor, and AgNO₃.
-
Solvent Addition: Add the Acetone/H₂O mixture. Causality Note: The biphasic nature initially observed will homogenize upon heating. The precise 1:1 ratio is critical to balance the solubility of the organic substrate and the inorganic Selectfluor[3].
-
Thermal Activation: Equip the flask with a reflux condenser and heat to 60 °C under a nitrogen atmosphere.
-
In-Process Control: Observe the reaction for gas evolution (CO₂ bubbling), which serves as a visual indicator of successful decarboxylation. Stir for 3 hours.
-
Validation: Take a 0.1 mL aliquot, dilute with CDCl₃, and analyze via ¹⁹F NMR. The disappearance of the precursor signal (-104 ppm) and the emergence of a new singlet at approximately -62 ppm confirms the formation of the –CF₃ group.
-
Workup & Purification: Cool the mixture to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (100% Hexanes) to isolate 4-chloro-2-methyl-1-(trifluoromethyl)benzene.
Caption: Fig 2. Two-phase synthetic workflow from aryl iodide to the trifluoromethylated target.
Quantitative Data & Optimization
The efficiency of the decarboxylative fluorination is highly dependent on the choice of catalyst, fluorine source, and solvent system. Table 1 summarizes the optimization parameters validating the protocol choices[1][3].
Table 1. Optimization of Decarboxylative Fluorination Conditions
| Entry | Catalyst (mol%) | Fluorine Source (equiv) | Solvent System (v/v) | Temp (°C) | Isolated Yield (%) |
| 1 | None | Selectfluor (2.0) | Acetone/H₂O (1:1) | 60 | 0 |
| 2 | AgNO₃ (5) | Selectfluor (2.0) | Acetone/H₂O (1:1) | 60 | 45 |
| 3 | AgNO₃ (20) | Selectfluor (2.0) | Acetone/H₂O (1:1) | 60 | 88 |
| 4 | AgNO₃ (20) | Selectfluor (2.0) | DCM/H₂O (1:1) | 60 | 72 |
| 5 | AgNO₃ (20) | NFSI (2.0) | Acetone/H₂O (1:1) | 60 | Trace |
Data Interpretation: Entry 1 proves the absolute necessity of the silver catalyst. Entry 3 highlights the optimal conditions. The use of NFSI (N-Fluorobenzenesulfonimide) in Entry 5 fails to produce the product, as its oxidation potential is insufficient to oxidize Ag(I) to Ag(III) under these conditions[1][4].
References
-
[2] A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters (ACS Publications). URL:[Link]
-
[4] Mechanistic Study of Silver-Catalyzed Decarboxylative Fluorination. Journal of the American Chemical Society (ACS Publications). URL:[Link]
-
[3] Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society (ACS Publications). URL:[Link]
-
[1] Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. Organic Letters (ACS Publications). URL:[Link]
Sources
reducing byproduct impurities in 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid production
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up and optimization of fluorinated building blocks.
The synthesis of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid typically proceeds via a two-step sequence: a copper-mediated cross-coupling of 4-chloro-2-methyl-1-iodobenzene with ethyl bromodifluoroacetate, followed by alkaline hydrolysis. While conceptually straightforward, this pathway is notorious for generating specific byproduct impurities if the mechanistic causality of the reaction is not respected.
Below is our authoritative troubleshooting guide, designed to help you establish a self-validating, high-yield protocol.
Process Overview & Mechanistic Pathway
The following workflow illustrates the critical reaction nodes and the specific points where off-target impurity pathways diverge from the main product stream.
Workflow for 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid synthesis and impurity pathways.
Quantitative Impurity Profiling
To demonstrate the causality of experimental choices, we have summarized the impact of various reaction parameters on the impurity profile.
| Process Stage | Variable Tested | Target Product Yield (%) | Major Impurity Observed | Impurity Level (%) |
| Cross-Coupling | "All-in" Reagent Addition (60°C) | 68.0 | Biaryl Homocoupling | 14.5 |
| Cross-Coupling | Slow Addition of BrCF₂CO₂Et (3h) | 91.5 | Biaryl Homocoupling | < 1.0 |
| Cross-Coupling | Wet DMSO Solvent (>500 ppm H₂O) | 62.0 | Monofluoro Defluorination | 18.2 |
| Hydrolysis | NaOH (aq), 60°C, 2 hours | 41.0 | Difluoromethyl Arene | 54.0 |
| Hydrolysis | LiOH (aq) / THF, 0°C to RT, 4 hours | 95.0 | Difluoromethyl Arene | < 0.5 |
Troubleshooting & FAQs
Q1: We are observing a significant exotherm during the cross-coupling step, accompanied by high levels of biaryl homocoupling. How can we control this? Causality & Solution: The copper-mediated cross-coupling of aryl halides with ethyl bromodifluoroacetate is highly exothermic. When reagents are charged in an "all-in" batch mode, the rapid generation of the unstable [Cu-CF₂CO₂Et] intermediate can lead to a thermal runaway [1]. At elevated, uncontrolled temperatures, the Ullmann-type homocoupling of 4-chloro-2-methyl-1-iodobenzene outcompetes the cross-coupling, consuming your starting material to form 4,4'-dichloro-2,2'-dimethylbiphenyl. Action: Implement a slow, controlled addition of ethyl bromodifluoroacetate over 3 hours. This maintains a low steady-state concentration of the reactive copper species, mitigating the exotherm and suppressing biaryl formation.
Q2: My LC-MS shows a persistent M-19 impurity (loss of one fluorine) in the ester intermediate. What drives this defluorination? Causality & Solution: The formation of the monofluoro byproduct (ethyl 2-(4-chloro-2-methylphenyl)-2-fluoroacetate) is driven by single-electron transfer (SET) pathways where the difluoroalkyl radical abstracts a hydrogen atom. This pathway is severely exacerbated by moisture in the solvent or poor inert gas shielding. Action: Ensure strict anhydrous conditions. Use freshly distilled DMSO stored over activated 3Å molecular sieves, and maintain a rigorous Argon atmosphere.
Q3: The cross-coupling works beautifully, but upon hydrolysis of the ethyl ester, my yield drops to 40% and I isolate a large amount of 1-chloro-4-(difluoromethyl)-3-methylbenzene. Why is the ester degrading? Causality & Solution: You are experiencing base-catalyzed decarboxylation. Aryl-2,2-difluoroacetic acids are highly susceptible to decarboxylation because the two strongly electron-withdrawing fluorine atoms stabilize the resulting difluoromethyl anion intermediate. Heating the reaction during alkaline hydrolysis (e.g., refluxing NaOH) rapidly drives the irreversible loss of CO₂ [2]. Action: Abandon high-temperature NaOH hydrolysis. Switch to a mild base (LiOH·H₂O) in a THF/Water mixture, strictly maintaining the internal temperature between 0°C and 20°C.
Self-Validating Experimental Protocol
To ensure reproducibility and trust, the following protocol is designed as a self-validating system with built-in analytical checkpoints.
Step 1: Copper-Mediated Cross-Coupling
-
Reagents: 4-Chloro-2-methyl-1-iodobenzene (1.0 eq), Copper powder (2.1 eq, particle size <425 μm), Anhydrous DMSO (10 volumes).
-
Procedure:
-
Charge Cu powder and the aryl iodide into a thoroughly dried, Argon-purged reactor. Add anhydrous DMSO.
-
Heat the suspension to 60°C with vigorous stirring (ensure the Cu powder does not settle).
-
Critical Control: Begin dropwise addition of ethyl bromodifluoroacetate (1.3 eq) via a syringe pump over exactly 3 hours.
-
Validation Checkpoint: Withdraw a 0.1 mL aliquot at t=1.5h. Quench with saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. Self-Validation: The ratio of product to biaryl homocoupling must be >50:1, and the monofluoro impurity must be <2%. If the monofluoro peak exceeds 2%, abort the run and re-dry your DMSO.
-
Stir for an additional 2 hours at 60°C until full conversion is achieved.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Cu salts, and partition with EtOAc and saturated aqueous NH₄Cl. Wash the organic layer extensively with water to remove residual DMSO. Concentrate to yield the ethyl ester intermediate.
-
Step 2: Mild Alkaline Hydrolysis
-
Reagents: Ethyl 2-(4-chloro-2-methylphenyl)-2,2-difluoroacetate (1.0 eq), LiOH·H₂O (1.5 eq), THF/Water (3:1 ratio, 8 volumes).
-
Procedure:
-
Dissolve the ester intermediate in THF and cool the solution to 0°C in an ice bath.
-
Add a pre-chilled aqueous solution of LiOH·H₂O dropwise, maintaining the internal temperature strictly below 5°C.
-
Validation Checkpoint: Monitor the reaction by TLC (Hexanes/EtOAc 4:1) every hour. Self-Validation: The ester spot should smoothly convert to the baseline acid spot without the appearance of a high-Rf difluoromethyl arene spot (which indicates decarboxylation).
-
Once complete (approximately 4 hours), carefully acidify the mixture to pH 2 using 1M HCl, keeping the temperature at 0°C.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo (water bath temperature must not exceed 30°C) to afford pure 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid.
-
References
-
Title: Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate Source: Organic Process Research & Development (ACS Publications), 2018, 22, 1441–1447. URL: [Link]
-
Title: A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides Source: Organic Letters (ACS Publications), 2011, 13, 20, 5560–5563. URL: [Link]
Technical Support Center: Optimizing the Synthesis of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic Acid Derivatives
Welcome to the Technical Support Center for difluoroalkylation workflows. The incorporation of a difluoromethylene ( CF2 ) group adjacent to a carboxylic acid is a critical transformation in modern drug development, often utilized to enhance metabolic stability and modulate lipophilicity.
Synthesizing 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid presents unique mechanistic challenges, primarily revolving around the instability of organometallic- CF2 intermediates, exothermic safety hazards, and the risk of protodecarboxylation during downstream processing. This guide provides field-proven troubleshooting strategies, validated methodologies, and causal explanations to ensure high-yielding, safe, and reproducible syntheses.
Synthetic Workflow Overview
The most efficient route to 2-aryl-2,2-difluoroacetic acids avoids harsh electrophilic fluorinating agents (like DAST) by utilizing a cross-coupling strategy. The workflow couples an aryl halide (4-chloro-2-methyliodobenzene) with a commercially available fluoro-building block (ethyl bromodifluoroacetate), followed by a strictly controlled saponification.
Figure 1: Optimized synthetic workflow for 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid.
Troubleshooting & FAQs
Q: I am scaling up the classical copper-mediated cross-coupling of my aryl halide with ethyl bromodifluoroacetate in DMSO. I observed a sudden, uncontrollable temperature spike. How can I mitigate this? A: As a Senior Application Scientist, I strongly advise against batch-scaling this specific reaction without strict calorimetric controls. The generation of the active Cu−CF2CO2Et species is highly exothermic. Accelerating Rate Calorimetry (ARC) evaluations of similar post-reaction mixtures in DMSO reveal a significant decomposition event with an[1]. Corrective Action: Transition from a batch process to a semi-batch process by strictly controlling the dosing rate of ethyl bromodifluoroacetate. Alternatively, abandon the stoichiometric copper route entirely and adopt the Palladium-catalyzed Negishi-type cross-coupling, which operates under significantly milder conditions without hazardous metal accumulation[2].
Q: I have switched to the Palladium-catalyzed cross-coupling method, but my conversion rates are stalling around 40%. What mechanistic variable am I missing? A: In Pd-catalyzed difluoroalkylation, the reduction of the Pd(II) intermediate back to the active Pd(0) species is often the rate-limiting step, and the Pd−CF2 intermediate is prone to off-cycle deactivation. Corrective Action: Ensure you are using activated Zinc powder (at least 2.0–3.0 equivalents) as the terminal reductant. Crucially, the addition of Tetrabutylammonium bromide (TBAB) is required. TBAB acts as a phase-transfer agent and stabilizes the active palladium species,[2]. Do not substitute TBAB with TBACl;[2].
Q: During the saponification of ethyl 2-(4-chloro-2-methylphenyl)-2,2-difluoroacetate to the final acid, I am losing product to a side reaction. NMR shows a loss of the CF2 signal. Why? A: You are observing protodecarboxylation. The highly electron-withdrawing α,α -difluoro group stabilizes the adjacent carbanion. If the reaction is heated in a strong aqueous base, or if the subsequent acidic workup is performed at ambient temperatures, the molecule readily ejects CO2 to yield the corresponding difluoromethyl arene ( Ar−CHF2 ). Corrective Action: Conduct the hydrolysis under strictly mild, biphasic conditions (LiOH in THF/MeOH/H 2 O) at 0 °C. During the acidic workup, use a weak acid (e.g., 1M citric acid or dilute HCl) and keep the internal temperature strictly below 10 °C.
Mechanistic Cycle of Pd-Catalyzed Difluoroalkylation
Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates where the critical additives (Zn and TBAB) intervene to prevent catalyst stalling.
Figure 2: Mechanistic cycle of the Pd-catalyzed difluoroalkylation highlighting TBAB/Zn stabilization.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and product yield during the cross-coupling phase, validating the necessity of the optimized protocol.
| Catalyst System | Reductant | Additive | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| Cu(0) (Stoichiometric) | None | None | DMSO | 60 | 45–60 | High exotherm risk; MTSR > 180°C[1]. |
| Pd2(dba)3 / Xantphos | Zn (2.0 eq) | None | THF | 60 | ~40 | Poor Pd(II) reduction turnover. |
| Pd2(dba)3 / Xantphos | Zn (3.0 eq) | TBACl (1.5 eq) | THF | 60 | < 5 | Chloride strongly inhibits catalytic cycle[2]. |
| Pd2(dba)3 / Xantphos | Zn (3.0 eq) | TBAI (1.5 eq) | THF | 60 | 42 | Iodide provides no stabilization benefit[2]. |
| Pd2(dba)3 / Xantphos | Zn (3.0 eq) | TBAB (1.5 eq) | THF | 60 | 94 | Bromide stabilizes active Pd intermediate[2]. |
Step-by-Step Experimental Methodology
This self-validating protocol ensures both high yield and structural integrity of the difluoroacetic acid derivative.
Phase 1: Palladium-Catalyzed Cross-Coupling
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (2.5 mol%), Xantphos (5 mol%), activated Zinc dust (3.0 equiv), and Tetrabutylammonium bromide (TBAB, 1.5 equiv).
-
Reagent Addition: Add 4-chloro-2-methyliodobenzene (1.0 equiv, limiting reagent) and anhydrous THF to achieve a 0.2 M concentration.
-
Initiation: Inject ethyl bromodifluoroacetate (1.5 equiv) dropwise via a gas-tight syringe.
-
Reaction: Seal the flask, remove it from the glovebox, and stir vigorously at 60 °C for 16 hours. Self-Validation: The mixture should transition from a grey suspension to a dark, homogenous-looking mixture.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove zinc and catalyst residues. Wash the filtrate with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash chromatography to isolate ethyl 2-(4-chloro-2-methylphenyl)-2,2-difluoroacetate .
Phase 2: Mild Saponification (Decarboxylation Prevention)
-
Hydrolysis: Dissolve the intermediate ester in a 2:1:1 mixture of THF/MeOH/ H2O (0.1 M). Submerge the reaction flask in an ice bath to strictly maintain 0 °C.
-
Base Addition: Add LiOH monohydrate (2.0 equiv) portion-wise. Stir at 0 °C for 1 hour, then allow it to warm to room temperature until TLC indicates complete consumption of the ester.
-
Acidification (Critical Step): Cool the mixture back to 0 °C. Carefully adjust the pH to ~3 using cold 1M HCl. Do not allow the internal temperature to exceed 10 °C during this step to prevent protodecarboxylation.
-
Extraction: Immediately extract the aqueous layer with cold ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate in vacuo at a water bath temperature ≤ 30 °C to afford the pure 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid .
References
-
Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides Source: Organic Letters (ACS Publications) URL:[Link]
Sources
Comparative Reactivity Guide: 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic Acid vs. Non-Fluorinated Analogs
As drug development increasingly relies on strategic halogenation to optimize pharmacokinetic and pharmacodynamic profiles, the incorporation of the gem-difluoro ( α,α -difluoro) moiety has emerged as a transformative structural modification. This guide provides an in-depth, objective comparison between 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid and its non-fluorinated analog, 2-(4-Chloro-2-methylphenyl)acetic acid .
By analyzing their physicochemical properties, metabolic stability, and synthetic reactivity, this guide equips researchers with the mechanistic insights necessary to handle these distinct chemical entities effectively [1].
Physicochemical Profiling & Causality
The substitution of the α -methylene protons with fluorine atoms fundamentally alters the electronic landscape of the molecule. Fluorine is the most electronegative element, and the cumulative inductive effect ( σI ) of two fluorine atoms adjacent to the carboxylic acid drastically stabilizes the conjugate base (carboxylate anion).
This electronic shift creates a cascade of physicochemical changes, summarized in the comparative data below:
Table 1: Quantitative Physicochemical Comparison
| Property | 2-(4-Chloro-2-methylphenyl)acetic acid (Non-Fluorinated) | 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid (Fluorinated) | Mechanistic Causality |
| pKa | ~4.3 | ~1.2 | The strong electron-withdrawing inductive effect of the CF₂ group stabilizes the carboxylate anion, increasing acidity by ~3 orders of magnitude. |
| LogP (Intrinsic) | ~3.0 | ~3.6 | The high lipophilicity and low polarizability of the C-F bonds increase the intrinsic hydrophobicity of the neutral molecule [2]. |
| LogD (at pH 7.4) | ~ -0.1 | ~ -2.6 | Despite a higher LogP, the massive drop in pKa means the fluorinated analog is >99.99% ionized at physiological pH, drastically reducing lipid partitioning. |
| HLM Half-Life | < 30 min | > 120 min | The α -carbon of the non-fluorinated analog is a prime site for CYP450 oxidation. The CF₂ group completely blocks this metabolic liability [3]. |
Mechanistic Reactivity Differences
The Amide Coupling Challenge
In medicinal chemistry, arylacetic acids are frequently coupled with amines to form amides. For the non-fluorinated analog, standard coupling reagents like HATU or EDC/HOBt work exceptionally well. The carboxylic acid is activated into an O-acylisourea intermediate, which is smoothly attacked by the amine.
However, applying these standard conditions to 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid often results in complex mixtures, low yields, or complete reaction failure.
-
The Causality: The highly electron-withdrawing CF₂ group makes the carbonyl carbon of the activated ester extremely electrophilic. While this should theoretically accelerate amine attack, it disproportionately accelerates side reactions. The O-acylisourea intermediate becomes so unstable that it rapidly hydrolyzes back to the acid or undergoes spontaneous decarboxylation before the amine can react, especially if the amine is sterically hindered [4].
To bypass this, the protocol must be shifted to a self-validating, anhydrous acid chloride generation method.
Mechanistic pathways for amide coupling of alpha,alpha-difluoroarylacetic acids.
Decarboxylative Cross-Coupling
Conversely, the instability of the difluoroacetate moiety can be harnessed as a synthetic advantage. The reduced oxidation potential of the difluoroacetate anion makes it an excellent candidate for single-electron transfer (SET) via photoredox catalysis. Upon oxidation, the carboxyl radical rapidly extrudes CO₂ to form a highly electrophilic α,α -difluorobenzyl radical, which can be trapped by Michael acceptors or utilized in metallaphotoredox cross-couplings [5]. The non-fluorinated analog is significantly harder to oxidize and yields a less reactive radical.
Photoredox-catalyzed decarboxylative cross-coupling of difluoroarylacetic acids.
Experimental Protocols
Protocol 1: Optimized Amide Coupling via Acid Chloride Generation
This protocol is specifically designed to prevent the degradation of the activated difluoroacetic acid intermediate by strictly avoiding aqueous bases and utilizing a stable acid chloride intermediate.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under an argon atmosphere, dissolve 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).
-
Chlorination: Cool the solution to 0 °C. Add oxalyl chloride (2.0 mmol, 2.0 eq) dropwise, followed by exactly one drop of anhydrous N,N-Dimethylformamide (DMF) to catalyze the Vilsmeier-Haack type activation.
-
Maturation: Remove the ice bath and stir at room temperature for 2 hours until gas evolution (CO and CO₂) ceases.
-
Concentration: Evaporate the volatiles under reduced pressure to yield the crude acid chloride. Do not expose to ambient moisture.
-
Coupling: Redissolve the crude acid chloride in anhydrous DCM (5.0 mL) and cool to 0 °C. Add the target amine (1.1 mmol, 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq). Stir at room temperature for 4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol 2: Photoredox Decarboxylative Radical Generation
This workflow leverages the lowered oxidation potential of the difluoroacetate anion to generate complex C-C bonds.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid (0.5 mmol), the desired electron-deficient alkene (Michael acceptor, 1.0 mmol), and the photocatalyst fac-Ir(ppy)₃ (1 mol%).
-
Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 0.75 mmol, 1.5 eq) to generate the difluoroacetate anion in situ.
-
Solvent & Degassing: Add anhydrous DMF (5.0 mL). Seal the vial with a PTFE septum and degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen (which quenches the excited state of the photocatalyst).
-
Irradiation: Irradiate the stirring mixture with 450 nm Blue LEDs at room temperature for 16 hours. A cooling fan should be used to ensure the reaction remains at ambient temperature.
-
Workup: Dilute the mixture with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with LiCl solution (5%) to remove residual DMF, dry over Na₂SO₄, concentrate, and purify via flash chromatography.
References
-
Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides Molecules (MDPI) URL:[Link]
-
Bioorganic and Medicinal Chemistry of Fluorine Wiley (EPDF) URL:[Link]
-
3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents Nature Communications (PMC) URL:[Link]
-
Stereoselective Preparation of 3-Amino-2-fluoro Carboxylic Acid Derivatives, and Their Incorporation in Tetrahydropyrimidin-4 Helvetica Chimica Acta (ETH Zurich) URL:[Link]
-
Applications of Halogen-Atom Transfer (XAT) for the Generation of Carbon Radicals in Synthetic Photochemistry and Photocatalysis Chemical Reviews - ACS Publications URL:[Link]
High-Resolution HPLC Method Validation for 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic Acid: PFP vs. C18 Column Comparison
As analytical requirements for complex pharmaceutical intermediates grow more stringent, standard methodologies often fall short. The compound 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid presents a unique analytical challenge. Featuring a highly acidic α,α -difluoro-substituted carboxylic acid, a chlorinated aromatic ring, and closely related process impurities (such as mono-fluoro and des-chloro analogs), achieving baseline separation requires moving beyond traditional hydrophobic retention mechanisms.
This guide objectively compares the performance of a standard C18 column against a Pentafluorophenyl (PFP) core-shell column. Furthermore, it provides a comprehensive, self-validating experimental protocol for method validation in strict accordance with the updated ICH Q2(R2) and ICH Q14 guidelines[1].
The Analytical Challenge & Causality of Method Design
To design a robust Analytical Target Profile (ATP)[2], we must first understand the physicochemical behavior of the analyte and the causality behind our experimental choices.
Mobile Phase Selection: The pKa Dilemma
The presence of two highly electronegative fluorine atoms on the α -carbon drastically reduces the pKa of the carboxylic acid group to approximately 1.5–2.0.
-
The Flaw in Standard Approaches: Using a standard Formic Acid buffer (pH ~2.7) leaves a significant fraction of the analyte in an ionized state, resulting in severe peak tailing and unpredictable retention times.
-
The Solution: We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). TFA acts as a strong ion-pairing agent and sufficiently suppresses the ionization of the difluoroacetic acid, ensuring the molecule remains in its neutral, hydrophobic state for sharp, symmetrical peak shapes.
Column Chemistry: Why C18 Fails
Standard C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. When attempting to separate 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid from its mono-fluoro impurity, the volumetric footprint difference is negligible. C18 cannot distinguish between these subtle halogen variations, leading to critical co-elution.
Conversely, a PFP (Pentafluorophenyl) Core-Shell Column offers orthogonal selectivity. The PFP phase engages in multiple retention mechanisms:
-
Dipole-Dipole Interactions: Between the stationary phase C-F bonds and the analyte's difluoro-methyl group.
-
π−π Interactions: Strong electron donor-acceptor interactions between the fluorinated stationary phase and the chlorinated aromatic ring of the analyte.
-
Shape Selectivity: Enhanced spatial recognition of the rigid halogenated structure.
Fig 1. Mechanistic comparison of separation pathways between C18 and PFP column chemistries.
Comparative Performance Data: PFP vs. C18
To objectively validate the superiority of the PFP chemistry for this specific application, both columns were subjected to the same gradient elution profile (0.1% TFA in Water / Acetonitrile). The results are summarized below.
Table 1: Chromatographic Performance Comparison
| Parameter | Standard C18 (150 x 4.6 mm, 3 µm) | PFP Core-Shell (150 x 4.6 mm, 2.6 µm) | Pharmacopeial Acceptance Criteria |
| Retention Time (RT) | 6.4 min | 8.1 min | N/A |
| Tailing Factor ( Tf ) | 1.85 (Significant Tailing) | 1.12 (Highly Symmetrical) | ≤1.5 |
| Theoretical Plates (N) | 4,200 | 14,500 | ≥5,000 |
| Resolution ( Rs ) * | 1.1 (Co-elution) | 3.2 (Baseline Separation) | ≥2.0 |
*Resolution calculated between the main active pharmaceutical ingredient (API) peak and the critical mono-fluoro impurity.
Step-by-Step ICH Q2(R2) Validation Protocol
With the PFP method established as the superior technique, we must validate the procedure to ensure it yields satisfactory and consistent results within the scope of the process[4]. This protocol is designed as a self-validating system.
Phase 1: System Suitability Testing (SST)
Causality: SST ensures the complete analytical system (instrument, column, and mobile phase) is performing adequately prior to any data collection.
-
Prepare a standard solution of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid at 100μg/mL in 50:50 Water:Acetonitrile.
-
Inject 10μL of the standard solution in six replicates ( n=6 ).
-
Self-Validation Check: The system is only suitable if the Relative Standard Deviation (RSD) of the peak area is <2.0% , Tf≤1.5 , and N≥5000 .
Phase 2: Specificity & Forced Degradation
Causality: We must prove the method is stability-indicating and that no degradation products interfere with the quantification of the main peak[3].
-
Acid/Base Hydrolysis: Treat 100μg/mL sample with 1N HCl and 1N NaOH separately for 24 hours at 60∘C .
-
Oxidation: Treat sample with 3% H2O2 for 24 hours at room temperature.
-
Photolysis: Expose sample to UV light (254 nm) for 24 hours.
-
Neutralize, dilute to working concentration, and inject.
-
Self-Validation Check: Peak purity angle must be less than the peak purity threshold (using a Photodiode Array detector), confirming no co-eluting degradants.
Phase 3: Linearity and Range
-
Prepare calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the nominal concentration ( 100μg/mL ).
-
Inject each level in triplicate.
-
Perform linear regression analysis (Area vs. Concentration).
Phase 4: Accuracy (Recovery) and Precision
-
Accuracy: Spike known amounts of the API standard into a blank matrix at 50%, 100%, and 150% levels. Prepare three independent samples per level ( n=9 total). Calculate percentage recovery.
-
Method Precision (Repeatability): Prepare six independent sample solutions at the 100% concentration level. Inject each and calculate the %RSD of the assay result.
Fig 2. ICH Q2(R2) validation workflow for ensuring analytical procedure suitability.
Validation Results Summary
Following the execution of the protocol on the PFP Core-Shell column, the method was successfully validated. The data below demonstrates that the method meets all predefined acceptance criteria for pharmaceutical quality control.
Table 2: ICH Q2(R2) Validation Summary (PFP Column)
| Validation Parameter | Test Condition | Result Obtained | Acceptance Criteria | Status |
| Specificity | Forced Degradation (Acid, Base, Peroxide, UV) | Peak Purity Angle < Threshold. No interference. | Baseline resolution from all degradants | PASS |
| Linearity | 25 µg/mL to 150 µg/mL | R2=0.9998 , y-intercept ≤2.0% | R2≥0.999 | PASS |
| Accuracy | Spiked Recovery (50%, 100%, 150%) | 99.1% – 100.8% | 98.0% – 102.0% | PASS |
| Precision | Repeatability ( n=6 , 100% level) | 0.65% RSD | ≤2.0% RSD | PASS |
| Sensitivity | Limit of Detection (LOD) | 0.05μg/mL (S/N > 3) | Visual or S/N ≥3 | PASS |
| Sensitivity | Limit of Quantitation (LOQ) | 0.15μg/mL (S/N > 10) | S/N ≥10 , RSD ≤5.0% | PASS |
Conclusion
The purity analysis of highly fluorinated and chlorinated aromatic acids like 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid cannot rely on standard hydrophobic dispersion. By leveraging the multi-mode interactions (dipole-dipole and π−π ) of a PFP core-shell column and controlling the analyte's ionization state with TFA, we achieved baseline resolution that a standard C18 column could not provide. The resulting method is fully validated under ICH Q2(R2) guidelines, demonstrating exceptional linearity, accuracy, and precision, making it robust and ready for routine Quality Control (QC) deployment.
References
-
Final IWG Concept Paper Q2(R2) and Q14 International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
HPLC Content Determination Method Validation: A Comprehensive Guide Welch Materials URL:[Link]
-
AUTOMATING ICH-Q2(R2) VALIDATION OF ANALYTICAL PROCEDURES PharmaLex URL:[Link]
-
Steps for HPLC Method Validation Pharmaguideline URL:[Link]
Sources
A Comparative Guide to Difluoroacetic Acid Building Blocks: Spotlight on 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The difluoromethyl group (-CF2H) and its derivatives have garnered significant attention as bioisosteres of hydroxyl or thiol groups, offering a unique combination of steric and electronic properties that can enhance metabolic stability, modulate acidity, and improve membrane permeability. Among the reagents used to introduce the valuable α,α-difluoro-α-aryl acetic acid motif, 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid presents a compelling case for its utility. This guide provides an in-depth comparison of this building block with other difluoroacetic acid derivatives, supported by experimental insights and data to inform your selection of the optimal reagent for your research needs.
The Strategic Advantage of the Difluoromethyl Moiety
The introduction of a difluoromethylene group adjacent to an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This is attributed to the high electronegativity of the fluorine atoms, which can alter the acidity of the carboxylic acid group, influence intramolecular and intermolecular interactions, and block sites of metabolic oxidation. The aryl substituent on the α,α-difluoroacetic acid backbone further allows for fine-tuning of these properties, making the selection of the appropriate building block a critical decision in the drug discovery process.
In Focus: 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic Acid
The 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid building block offers a unique combination of electronic and steric features. The presence of a chloro group at the 4-position and a methyl group at the 2-position of the phenyl ring introduces a specific electronic and conformational landscape. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid, while the ortho-methyl group can introduce steric hindrance that may favor specific conformations and influence binding to biological targets.
Synthesis and Accessibility
A common and effective method for the synthesis of α,α-difluoro-α-aryl acetic acids is the Reformatsky reaction.[1][2] This reaction typically involves the treatment of an α-halo ester with zinc dust to form an organozinc reagent, which then reacts with a ketone or aldehyde.[1][2] For the synthesis of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid, a plausible synthetic route would involve the reaction of a suitable bromodifluoroacetate with 4-chloro-2-methylacetophenone in the presence of activated zinc. The resulting β-hydroxy ester can then be further processed to yield the desired carboxylic acid. The availability of the starting materials makes this building block reasonably accessible for laboratory and larger-scale synthesis.
Comparative Analysis with Other Difluoroacetic Acid Building Blocks
The choice of a difluoroacetic acid building block is dictated by the specific requirements of the target molecule and the synthetic strategy. Below is a comparison of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid with other commonly employed building blocks.
| Building Block | Key Structural Features | Potential Advantages | Potential Considerations |
| 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid | Chloro and methyl substituted aryl group | - Modulated electronics and sterics for specific target interactions- Potential for improved metabolic stability due to substitution pattern | - Steric hindrance from the ortho-methyl group may affect reactivity in some cases |
| 2-Phenyl-2,2-difluoroacetic acid | Unsubstituted aryl group | - Simple and readily available- Good baseline for studying the effects of the difluoroacetic acid moiety | - Lacks the nuanced electronic and steric control of substituted analogs |
| 2-(4-Fluorophenyl)-2,2-difluoroacetic acid | Fluoro-substituted aryl group | - Enhanced metabolic stability at the 4-position- Can participate in favorable fluorine-protein interactions | - Electronic effects may differ significantly from chloro-substituted analogs |
| 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | Fluorosulfonyl group | - Highly activated, can serve as a precursor to difluorocarbenes[3] | - Different reactivity profile compared to aryl-substituted analogs; not a direct replacement |
| 2,2-Difluoro-2-(1H-pyrrol-2-yl)acetic acid | Heterocyclic (pyrrole) group | - Introduces a hydrogen bond donor and can mimic peptide structures | - Different electronic and solubility properties compared to phenyl derivatives |
Experimental Insights: Reactivity and Performance
While direct, side-by-side comparative studies are limited in the published literature, we can infer performance based on general principles of organic chemistry and data from related systems. The reactivity of the carboxylic acid group in amide coupling or esterification reactions is influenced by the electronic nature of the aryl substituent.
Amide Bond Formation: A Representative Workflow
The coupling of α,α-difluoro-α-aryl acetic acids with amines to form the corresponding amides is a crucial transformation in the synthesis of many biologically active molecules.
Caption: Generalized workflow for amide bond formation using aryldifluoroacetic acids.
The electron-withdrawing chlorine atom in the 4-position of the phenyl ring of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid is expected to increase the acidity of the carboxylic acid, potentially leading to faster activation and coupling rates compared to unsubstituted or electron-donating group substituted analogs. However, the ortho-methyl group may introduce steric hindrance, which could slightly decrease the reaction rate depending on the steric bulk of the amine coupling partner.
Expected Performance in Cross-Coupling Reactions
Aryl-difluoroacetic acids can be valuable precursors for the synthesis of difluoromethylated arenes through decarboxylative cross-coupling reactions. The success of these reactions often depends on the electronic nature of the aryl ring. The 4-chloro-2-methylphenyl group, with its combination of an electron-withdrawing and a weakly electron-donating group, presents an interesting substrate for such transformations. The chloro-substituent may facilitate certain oxidative addition steps in catalytic cycles, while the overall electronic nature will influence the ease of decarboxylation.
Physicochemical Properties and Their Implications in Drug Design
The choice of the aryl substituent has a direct impact on the physicochemical properties of the resulting molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Impact of 2-(4-Chloro-2-methylphenyl) Moiety | Comparison with Other Building Blocks |
| Lipophilicity (logP) | The chloro and methyl groups will increase lipophilicity compared to the unsubstituted phenyl analog. | The increase in logP will likely be more significant than with a fluoro substituent but less than with a trifluoromethyl group. |
| Acidity (pKa) | The electron-withdrawing chlorine will decrease the pKa of the carboxylic acid, making it more acidic. | More acidic than the unsubstituted phenyl and methyl-substituted analogs. Similar acidity to a 4-fluorophenyl analog. |
| Metabolic Stability | The chloro and methyl groups can block potential sites of aromatic hydroxylation, potentially increasing metabolic stability. | Offers a different metabolic profile compared to other substituted analogs, which can be advantageous in overcoming specific metabolic liabilities. |
Conclusion
2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid is a valuable and versatile building block for the introduction of the α,α-difluoro-α-aryl acetic acid motif into complex molecules. Its unique substitution pattern offers a means to fine-tune the electronic and steric properties of the target compound, which can be advantageous for optimizing biological activity and pharmacokinetic properties. While the ortho-methyl group may introduce some steric challenges in certain reactions, the overall profile of this building block makes it a compelling choice for researchers in drug discovery and medicinal chemistry. The selection of the optimal difluoroacetic acid building block will always be context-dependent, and a thorough understanding of the properties and reactivity of each analog is crucial for making an informed decision.
References
-
Reformatsky, S. Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Ber. Dtsch. Chem. Ges.1887 , 20, 1210–1211. [Link]
- Coe, P. L.; Waring, A. J.; Yarwood, J.
- Hu, J.; Zhang, X.; Wang, J. Recent advances in the chemistry of difluoromethyl- and trifluoromethyl-containing reagents. Chin. J. Chem.2005, 23, 1313-1326.
-
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008 , 37, 308-319. [Link]
- Prakash, G. K. S.; Hu, J. Nucleophilic Di- and Trifluoromethylation. In Modern Fluoroorganic Chemistry; Wiley-VCH Verlag GmbH & Co. KGaA, 2017; pp 105-156.
-
Dolbier, W. R., Jr. Fluorinated free radicals. Chem. Rev.1996 , 96, 1557-1584. [Link]
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A Senior Application Scientist's Guide to Validating GC-MS Detection Methods for 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid
Introduction
In the landscape of pharmaceutical development and manufacturing, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and potential metabolites is non-negotiable. The compound 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid represents a class of fluoroaromatic carboxylic acids that are often critical intermediates or entities in drug discovery. However, their analysis by gas chromatography-mass spectrometry (GC-MS), a cornerstone technique for volatile and semi-volatile compound analysis, presents significant challenges.[1] The inherent polarity and low volatility of the carboxylic acid functional group prevent direct analysis, necessitating a robust and validated method that includes strategic sample preparation and chemical derivatization.[2]
This guide provides an in-depth comparison of methodologies for the detection and quantification of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid using GC-MS. We will explore the causality behind experimental choices, from sample extraction to the final validation, grounding our recommendations in established regulatory frameworks like the International Council for Harmonisation (ICH) guidelines.[3][4][5] Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework to develop and validate a method that is not only accurate and reliable but also fit for its intended purpose.[4]
The Core Analytical Challenge: Why Derivatization is Essential
Gas chromatography fundamentally relies on the analyte's ability to volatilize at elevated temperatures without degradation. Carboxylic acids, such as our target compound, are polar and form strong intermolecular hydrogen bonds. This results in high boiling points and poor thermal stability, leading to significant peak tailing, low sensitivity, or complete analyte loss within the GC system.[6]
Chemical derivatization is the strategic solution to this problem.[2] The process involves converting the polar carboxyl group (-COOH) into a less polar, more volatile, and more thermally stable functional group, typically an ester.[6][7] This transformation is critical for achieving the sharp, symmetrical peaks required for reliable quantification.
Caption: The fundamental role of derivatization in GC-MS analysis.
Part 1: A Comparative Analysis of Methodologies
A successful GC-MS method is a chain of optimized steps. The integrity of the final result depends on the strength of each link, from initial sample clean-up to the choice of derivatizing agent.
Sample Preparation: Isolating the Analyte
Biological and chemical matrices are complex, containing numerous components that can interfere with analysis.[8][9] The goal of sample preparation is to isolate the target analyte efficiently while removing these interferences.[10] For an acidic compound like 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid, two primary techniques are prevalent: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between two immiscible liquid phases.[11] For our acidic analyte, the key is pH manipulation. By acidifying the aqueous sample to a pH at least 2 units below the analyte's pKa, the carboxylic acid becomes protonated (non-ionized), making it more hydrophobic and readily extractable into an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[11]
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction by passing the sample through a cartridge containing a solid sorbent.[9][10] For this analyte, a weak anion exchange (WAX) or a mixed-mode sorbent would be highly effective. The negatively charged carboxylate anion binds to the positively charged sorbent, while neutral and basic interferences are washed away. The analyte is then eluted with an acidic solvent.
Table 1: Comparison of LLE and SPE for Fluoroaromatic Carboxylic Acid Extraction
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning based on differential solubility and pH. | Adsorption onto a solid sorbent followed by selective elution. |
| Selectivity | Moderate; co-extraction of other acidic or non-polar compounds is common. | High; sorbent chemistry can be tailored for specific functional groups. |
| Solvent Usage | High volume of organic solvents required. | Significantly lower solvent consumption. |
| Automation | Difficult to automate. | Easily automated for high-throughput applications. |
| Cleanliness of Extract | Prone to emulsion formation; may contain more matrix components. | Generally produces cleaner extracts, reducing instrument contamination.[12] |
| Recommendation | Suitable for simple matrices or initial method development. | Recommended for complex matrices (e.g., plasma, urine) and routine analysis. |
Derivatization Strategies: Selecting the Right Reagent
The choice of derivatization reagent is arguably the most critical decision in the method development process. The ideal reagent should react quickly and completely, form a single stable derivative, and not generate interfering byproducts.[7] The two most common and effective strategies for carboxylic acids are silylation and alkylation.
-
Silylation: This involves replacing the acidic proton of the carboxyl group with a silyl group, most commonly a trimethylsilyl (TMS) group.[7] The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is highly effective.[7] The reaction is typically fast and produces volatile byproducts. However, silylating reagents and their derivatives are highly sensitive to moisture, requiring anhydrous conditions.[7]
-
Alkylation (Esterification): This process converts the carboxylic acid into an ester.[7] For example, using an alcohol like methanol in the presence of an acid catalyst (e.g., H₂SO₄) will form the methyl ester.[13] Another powerful alkylating agent is pentafluorobenzyl bromide (PFBBr), which creates a PFB-ester. This derivative is not only suitable for mass spectrometry but is also highly sensitive for electron capture detection (ECD).[14]
Table 2: Comparison of Silylation and Alkylation Derivatization Methods
| Parameter | Silylation (e.g., BSTFA) | Alkylation (e.g., Methanol/H⁺ or PFBBr) |
| Reaction Speed | Fast (typically 30-60 min at 60-80°C).[7] | Can be slower, sometimes requiring overnight incubation or higher temperatures. |
| Derivative Stability | Moderately stable; susceptible to hydrolysis. Must be analyzed promptly. | Generally very stable, especially methyl esters. |
| Moisture Sensitivity | High; requires anhydrous solvents and sample drying. | Lower sensitivity to trace amounts of water. |
| Byproducts | Volatile and generally non-interfering. | Can be non-volatile (e.g., salts), requiring a workup step. |
| Mass Spectrum | TMS derivatives often show a characteristic [M-15]⁺ ion (loss of CH₃).[15] | Fragmentation patterns are dependent on the specific ester formed. |
| Recommendation | Excellent for rapid, high-efficiency derivatization when anhydrous conditions can be maintained. | A robust choice, particularly when derivative stability is a priority. |
Part 2: A Framework for Method Validation (ICH Q2(R2))
Once the analytical method is developed, it must be rigorously validated to prove its suitability for the intended purpose.[4][16] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[3][5] A validated method ensures data integrity and is a prerequisite for regulatory submission.[17][18]
Caption: Core parameters for analytical method validation.
Validation Parameters & Acceptance Criteria
The following table summarizes the key validation parameters and provides typical acceptance criteria for a quantitative GC-MS impurity or assay method.
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest.[18][19] | Analyze blank matrix, matrix spiked with analyte, and matrix spiked with potential impurities. | No interfering peaks at the retention time of the analyte in the blank matrix. Peak purity should be confirmed. |
| Linearity | To show a proportional relationship between concentration and instrument response.[18] | Analyze at least 5 standards across the expected concentration range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. | As defined by the study requirements. |
| Accuracy | The closeness of the measured value to the true value.[3] | Analyze a minimum of 3 replicates at 3 concentrations (e.g., 80%, 100%, 120%) by spiking the matrix. | Mean recovery typically between 80-120% (wider for trace analysis). |
| Precision | The degree of scatter between a series of measurements.[19] | Repeatability (Intra-day): ≥6 replicates at 100% concentration or ≥9 replicates across the range. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected, but not quantified. | Signal-to-Noise ratio (S/N) of 3:1. | S/N ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy.[20] | Signal-to-Noise ratio (S/N) of 10:1. | S/N ≥ 10; precision (RSD) ≤ 20%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters.[17][19] | Vary parameters like GC oven ramp rate (±2°C/min), derivatization temperature (±5°C), or flow rate (±5%). | System suitability parameters should remain within acceptable limits. |
Part 3: Recommended Protocols and Workflows
This section provides detailed, actionable protocols based on the principles discussed. We will focus on a workflow using Solid-Phase Extraction followed by silylation with BSTFA, a combination that offers high sample cleanliness and efficient derivatization.
Experimental Protocol: SPE and BSTFA Derivatization
Objective: To extract 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid from an aqueous matrix (e.g., diluted plasma or reaction quench solution) and derivatize it for GC-MS analysis.
Materials:
-
Weak Anion Exchange (WAX) SPE Cartridges
-
Sample containing the analyte
-
Methanol (HPLC grade)
-
Deionized Water
-
Formic Acid
-
Ethyl Acetate (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
GC Vials with inserts
Protocol Steps:
-
SPE Cartridge Conditioning:
-
Pass 1 mL of Methanol through the WAX cartridge.
-
Pass 1 mL of Deionized Water to equilibrate the sorbent. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Dilute 100 µL of the sample with 900 µL of deionized water and load it onto the conditioned cartridge.
-
Allow the sample to pass through slowly (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of Methanol to remove non-polar interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the analyte from the cartridge using 1 mL of a 2% formic acid in ethyl acetate solution into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. This step is critical to remove all moisture.[7]
-
Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate.
-
-
Derivatization:
-
Add 50 µL of BSTFA (+1% TMCS) to the reconstituted sample.[7]
-
Cap the vial tightly, vortex for 10 seconds.
-
Heat the vial at 70°C for 45 minutes.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Recommended GC-MS Parameters
Table 4: Suggested Starting Parameters for GC-MS Analysis
| Parameter | Setting | Rationale |
| GC Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A robust, general-purpose non-polar column suitable for a wide range of derivatized compounds. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the TMS-ester derivative without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides good chromatographic efficiency. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | An initial temperature to focus analytes, followed by a ramp to elute the derivative in a reasonable time. |
| MS Source Temp. | 230°C | Standard temperature for Electron Ionization (EI). |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, reproducible ionization that generates a library-searchable fragmentation pattern. |
| Acquisition Mode | Full Scan: m/z 50-500 | Used for method development and peak identification. |
| Selected Ion Monitoring (SIM) | Used for quantification to maximize sensitivity. Select 3-4 characteristic ions for the analyte derivative. |
Comprehensive Analytical Workflow
The entire process, from sample receipt to final validated data, can be visualized as a systematic workflow. Each stage has defined inputs, processes, and outputs that ensure the final result is reliable and defensible.
Caption: A validated workflow for GC-MS analysis of the target analyte.
Conclusion
Validating a GC-MS method for a challenging compound like 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid is a systematic endeavor that hinges on a deep understanding of the analyte's chemistry and the analytical technique's requirements. The successful method is built upon a foundation of clean and efficient sample extraction, followed by a complete and reproducible derivatization reaction. By transforming the polar, non-volatile acid into a GC-amenable derivative, reliable separation and detection become achievable.
Adherence to a structured validation framework, such as that provided by the ICH Q2(R2) guidelines, is not merely a regulatory formality; it is a scientific necessity that proves the method is fit for purpose. By systematically evaluating parameters from specificity to robustness, laboratories can ensure the integrity, accuracy, and precision of their data. This guide provides a comparative framework and actionable protocols to empower scientists to develop and validate high-quality GC-MS methods, ultimately supporting the delivery of safe and effective pharmaceuticals.
References
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- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International.
- Semantic Scholar. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- ResearchGate. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
- American Chemical Society. (n.d.). Derivatization Solid-Phase Microextraction Gas Chromatographic-Mass Spectrometric Determination of Organic Acids in Tobacco.
- IOP Publishing. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
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- IntechOpen. (2018). Derivatization Methods in GC and GC/MS.
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Impactfactor. (2013). A Review on GC-MS and Method Development and Validation.
- MilliporeSigma. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- PMC. (n.d.). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation.
- PMC. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.
- Drug Development & Delivery. (2017). GC-MS applications in pharmaceutical analysis.
- MDPI. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
- International Journal of Pharmaceutical Sciences. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis.
- Chromatography Online. (2025). New Study Uses MSPE with GC–MS to Analyze PFCAs in Water.
- PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry.
- Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
- PubMed. (2020). Simultaneous determination of nine perfluoroalkyl carboxylic acids by a series of amide acetals derivatization and gas chromatography tandem mass spectrometry.
- PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
- Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- MDPI. (2024). Green Analytical Method for Perfluorocarboxylic Acids (PFCAs) in Water of Stir Bar Sorptive Extraction Coupled with Thermal Desorption–Gas Chromatography—Mass Spectroscopy.
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Toxicity and ADMET Profiling of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic Acid: A Comparative Guide for Drug Discovery
Introduction: The Strategic Role of Alpha, Alpha-Difluorination
In modern small-molecule drug discovery, the strategic incorporation of fluorine is a highly validated approach to optimizing pharmacokinetic (PK) properties. The compound 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid serves as a critical building block, where the difluoromethylene (–CF2–) group acts as a lipophilic bioisostere.
By replacing the alpha-protons of a standard phenylacetic acid with fluorine, medicinal chemists achieve two primary objectives:
-
pKa Modulation: The strong electron-withdrawing nature of the –CF2– group lowers the pKa of the adjacent carboxylic acid, enhancing target binding affinities (e.g., in enzyme active sites requiring strong ionic interactions).
-
Metabolic Shielding: It blocks cytochrome P450 (CYP450)-mediated oxidation at the historically vulnerable alpha-carbon.
However, the introduction of halogenated acetic acid moieties often raises immediate toxicological red flags. This guide objectively compares the toxicity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) performance of this difluoro building block against its unfluorinated and monofluoro alternatives, providing application scientists with actionable, data-backed insights.
Mechanistic Causality of Fluorinated Toxicity
To accurately assess the safety profile of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid, we must analyze the metabolic fate of its structural analogs. The toxicity of fluorinated acetates is not uniform; it is strictly dictated by the degree of fluorination [2].
-
The Monofluoro Liability (Severe Toxicity): Monofluoroacetic acid derivatives are notoriously toxic. Upon systemic exposure, they are metabolized into fluoroacetyl-CoA. This metabolite mimics acetyl-CoA and enters the Krebs (TCA) cycle, where citrate synthase condenses it with oxaloacetate to form fluorocitrate . Fluorocitrate acts as a potent suicide inhibitor of the enzyme aconitase. This "lethal synthesis" halts oxidative phosphorylation, leading to rapid ATP depletion, severe hepatotoxicity, and neurotoxicity [1].
-
The Difluoro Advantage (Safety & Stability): Unlike monofluoro analogs, difluoroacetic acid (DFA) derivatives are sterically and electronically hindered from undergoing this lethal synthesis. The presence of the second fluorine atom prevents the efficient formation of the CoA thioester and subsequent processing by citrate synthase. Consequently, the difluoro metabolite is functionally inert within the TCA cycle, entirely bypassing aconitase inhibition [1] [2].
-
The Unfluorinated Baseline (High Clearance): The unfluorinated analog, 2-(4-Chloro-2-methylphenyl)acetic acid, lacks inherent toxicity but suffers from rapid alpha-carbon oxidation and Phase II glucuronidation, leading to unacceptably high intrinsic clearance ( CLint ) and poor in vivo half-lives.
Caption: Mechanistic divergence in toxicity between monofluoro and difluoroacetic acid derivatives.
Quantitative Data Comparison
The following table summarizes the comparative performance metrics of the three structural classes, highlighting why the difluoro analog is the optimal choice for drug development.
| Compound Class | Example Structure | Approx. pKa | In Vitro Clearance (HLM t1/2 ) | Primary Toxicity Mechanism | Hepatotoxicity Risk |
| Unfluorinated | 2-(4-Chloro-2-methylphenyl)acetic acid | ~4.3 | < 15 min (High) | None (Rapidly cleared) | Low |
| Monofluoro | 2-(4-Chloro-2-methylphenyl)-2-fluoroacetic acid | ~2.6 | > 60 min (Stable) | Aconitase Inhibition (Fluorocitrate) | Critical / High |
| Difluoro (Target) | 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid | ~1.3 | > 120 min (Highly Stable) | Sterically inert in TCA cycle | Low |
Self-Validating Experimental Protocols
To empirically validate the safety and stability of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid in your pipeline, we recommend a self-validating dual-assay system: Human Liver Microsome (HLM) stability coupled with HepG2 mitochondrial toxicity screening.
Protocol A: HLM Metabolic Stability Assay
Causality: HLM assays determine the vulnerability of the alpha-carbon to CYP450-mediated oxidation. By utilizing a positive control, we ensure the microsomes are enzymatically active, validating any observed stability in the difluoro compound.
-
Preparation: Prepare 1 mM stock solutions of the test compound in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Quenching & Sampling: At precise time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).
-
Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.
-
System Validation Criterion: The assay is only deemed valid if the positive control (Verapamil) exhibits >70% depletion at the 30-minute mark.
Protocol B: HepG2 ATP-Depletion Cytotoxicity Assay
Causality: Because the primary toxicity mechanism of fluorinated acetates is TCA cycle disruption, measuring intracellular ATP in metabolically active HepG2 (human liver) cells provides a direct, functional readout of mitochondrial toxicity.
-
Seeding: Seed HepG2 cells in 96-well opaque plates at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2 .
-
Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM) of the difluoro test compound, the monofluoro analog (as a positive toxicity control), and vehicle (0.1% DMSO negative control).
-
Incubation: Incubate for 48 hours to allow for potential metabolic activation and subsequent ATP depletion.
-
Detection: Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal before reading.
-
System Validation Criterion: The Z'-factor of the assay must be >0.5, calculated using the vehicle and positive control wells, ensuring high statistical reliability.
Caption: Step-by-step in vitro ADMET and hepatotoxicity screening workflow for fluorinated compounds.
Analytical Considerations: LC-MS/MS Quantification
When quantifying difluoroacetic acid derivatives during ADMET profiling, chromatographic resolution can be challenging. While trifluoroacetic acid (TFA) is a traditional ion-pairing agent that yields sharp peaks, it severely suppresses mass spectrometry (MS) signals.
Expert Recommendation: Recent analytical advancements demonstrate that using purified difluoroacetic acid (DFA) as a mobile phase modifier provides the optimal balance. It maintains the sharp chromatographic peak shapes associated with TFA while boosting MS sensitivity up to threefold, performing similarly to formic acid without the associated resolution loss [3].
Conclusion
For drug development professionals, 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid represents an optimal structural compromise. It successfully mitigates the rapid metabolic clearance of unfluorinated phenylacetic acids while entirely sidestepping the severe aconitase-mediated mitochondrial toxicity inherent to monofluoro analogs. By implementing the rigorous, self-validating protocols outlined in this guide, researchers can confidently and safely advance difluoro-containing candidates through the early discovery pipeline.
References
-
Metabolism and Toxicity of Fluorine Compounds - PMC | nih.gov | 1
-
Fluoroacetic acid - Wikipedia | wikipedia.org | 2
-
High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing | tandfonline.com |3
Sources
2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid proper disposal procedures
Standard Operating Procedure: Disposal of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic Acid
As a Senior Application Scientist, I frequently guide laboratories on the safe handling and lifecycle management of complex halogenated intermediates. 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid (Formula: C₉H₇ClF₂O₂) presents a unique operational challenge. It combines a reactive carboxylic acid moiety with both chlorinated and fluorinated aromatic/aliphatic components. Improper disposal can lead to violent exothermic reactions or the release of highly toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[1].
This guide provides a self-validating, step-by-step operational plan to ensure environmental compliance, laboratory safety, and logistical efficiency.
Chemical Profile & Causality of Hazards
To safely dispose of a chemical, you must first understand its reactivity profile.
-
Acidic Nature: The difluoroacetic acid group is highly acidic. The electron-withdrawing fluorine atoms on the alpha-carbon significantly lower the pKa compared to standard acetic acid. It will react exothermically with bases and incompatible solvents[2].
-
Halogenated Backbone: Due to its fluorinated and chlorinated nature, this compound falls strictly under the EPA category of halogenated organic waste [3]. It must never be mixed with non-halogenated waste streams, as this complicates downstream thermal destruction and violates environmental regulations.
Immediate Safety & Handling Precautions
Before initiating any disposal procedures, establish the following engineering controls and Personal Protective Equipment (PPE):
-
Ventilation: All neutralization and waste transfer must occur in a certified, properly functioning chemical fume hood[4].
-
PPE: Wear acid-resistant gloves (e.g., heavy-duty neoprene or specialized fluoropolymer gloves), tightly sealed safety goggles, a face shield, and a flame-resistant lab coat[4].
-
Spill Response: In the event of a solid spill, sweep the material gently to avoid generating airborne dust. For solutions, use an inert absorbent (e.g., vermiculite or dry sand). Never use combustible materials like paper towels to absorb concentrated halogenated acids, as this can trigger a fire[3].
Step-by-Step Disposal Protocol
Treating waste at the bench level reduces downstream logistical failures. The goal of this protocol is to stabilize the acid, segregate the halogens, and verify the safety of the waste stream before it leaves your facility.
Step 1: Physical State Assessment & Segregation
Identify whether the waste is a pure solid, an aqueous solution, or dissolved in an organic solvent.
-
Action: Segregate the compound immediately from incompatible substances such as strong oxidizers, cyanides, or azides[1].
-
Causality: Mixing halogenated acids with cyanides or azides will generate lethal hydrogen cyanide (HCN) or hydrazoic acid gases. Segregation is the first self-validating step of a safe waste system.
Step 2: Controlled Neutralization (For Aqueous/Liquid Waste)
If the compound is in a solution, it must be neutralized before long-term storage in a waste drum.
-
Action: Dilute the acid solution by slowly adding it to a larger volume of water (a 1:20 ratio is standard). Never add water directly to the concentrated acid[5],[1].
-
Action: Slowly add a basic neutralizing agent. While sodium hydroxide (NaOH) is common, using an aqueous suspension of calcium hydroxide (Ca(OH)₂) is highly recommended for fluorinated acids[5].
-
Causality: Carboxylic acids donate protons to bases exothermically. Pre-dilution acts as a thermal sink, preventing localized boiling and splashing[1]. Utilizing calcium hydroxide provides a dual-action safeguard: it neutralizes the carboxylic acid and provides calcium ions to precipitate any free fluoride as insoluble calcium fluoride (CaF₂), mitigating the risk of HF gas generation[5].
-
Validation: Monitor the solution with pH strips until it stabilizes between 5.5 and 9.5[5].
Step 3: Containment and Labeling
-
Action: Collect the neutralized solution or the raw solid waste in a designated, chemically compatible plastic container (e.g., High-Density Polyethylene - HDPE). Avoid glass containers if there is any risk of HF generation, as HF etches and compromises glass[5].
-
Action: Label the container clearly as "Hazardous Waste: Halogenated Organic Acid (Contains F, Cl)"[3].
Step 4: Final Destruction via High-Temperature Incineration
-
Action: Transfer the sealed waste to a licensed hazardous waste disposal contractor. Specify that the waste requires high-temperature rotary kiln incineration [6].
-
Causality: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard combustion temperatures are insufficient and can yield toxic byproducts. Incineration between 820°C and 1,600°C ensures complete thermal oxidation[2]. Furthermore, the facility must be equipped with high-efficiency caustic scrubbers to neutralize the resulting HCl and HF combustion gases into benign salts before exhaust release[6].
Quantitative Operational Parameters for Disposal
Adhere to the following quantitative thresholds to ensure compliance and safety during the disposal workflow:
| Parameter | Target Value / Range | Scientific Rationale |
| Initial Dilution Ratio | 1:20 (Acid to Water) | Dissipates exothermic heat generated during neutralization[5]. |
| Neutralization pH Target | 5.5 – 9.5 | Stabilizes the carboxylic acid moiety to prevent downstream reactivity[5]. |
| Incineration Temperature | 820°C – 1,600°C | Required to break robust C-F and C-Cl bonds[2]. |
| Incinerator Residence Time | 2 seconds (liquids/gases) | Ensures complete thermal oxidation of halogenated rings[2]. |
Operational Workflow Diagram
The following diagram maps the logical decision tree for processing 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid waste.
Workflow for the safe neutralization and disposal of halogenated organic acid waste.
References
-
Benchchem. "Proper Disposal of 2-Fluoropalmitic Acid: A Guide for Laboratory Professionals." Available at: 3[3]
-
Cornell University Environmental Health and Safety. "Chapter 7 - Management Procedures For Specific Waste Types." Available at: 5[5]
-
Sciencemadness Wiki. "Proper disposal of chemicals." Available at:1[1]
-
National Institutes of Health (NIH) PubChem. "Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem." Available at: 2[2]
-
United States Environmental Protection Agency (US EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: 6[6]
Sources
- 1. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 2. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
